2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJMWHWLACQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311381 | |
| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-72-4 | |
| Record name | 63987-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
CAS Number: 63987-72-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document consolidates key information on its physicochemical properties, synthesis, and potential biological activities, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid at room temperature. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 63987-72-4 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1] |
| Molecular Weight | 337.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethan-1-one, Acetoveratrone, α,α-dibromo- | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | [1] |
| InChI Key | HLUJMWHWLACQJS-UHFFFAOYSA-N | [1] |
Synthesis
General Experimental Protocol: α,α-Dibromination of Acetoveratrone
This protocol is based on the bromination of analogous acetophenones and should be optimized for the specific substrate.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)
-
Bromine (Br₂) or an alternative brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridinium tribromide)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane, Acetic Acid)
-
Quenching solution (e.g., saturated sodium bisulfite solution, saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)
-
Solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable anhydrous solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (at least 2 molar equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and slowly add a quenching solution to neutralize any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent immiscible with water was used, wash the organic layer sequentially with water and brine. If a water-miscible solvent like acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield this compound as a solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in the public domain, the broader class of α-haloacetophenones and compounds bearing the 3,4-dimethoxyphenyl moiety are known to possess a range of biological activities. This suggests that the target compound could serve as a valuable intermediate or a pharmacologically active agent itself.
Antimicrobial Activity
Derivatives of bromo-dimethoxychalcones, which share structural similarities with the target compound, have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against E. coli and S. typhimurium.[2] This suggests that this compound could be a precursor for the synthesis of novel antimicrobial agents.
Anticancer Activity
The 3,4,5-trimethoxyphenyl group, structurally related to the 3,4-dimethoxyphenyl moiety, is a known pharmacophore that interacts with tubulin, a key target in cancer chemotherapy.[3] Furthermore, various heterocyclic compounds synthesized from bromo-acetophenone derivatives have shown significant antiproliferative effects against a range of human cancer cell lines.[3] Studies on other compounds with the 3,4-dimethoxyphenyl group have also indicated potential anticancer properties through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
Potential Anticancer Mechanism of Action:
Caption: Plausible anticancer mechanisms of action for related compounds.
Anti-inflammatory Activity
Compounds containing the 3,4-dimethoxyphenyl group have been investigated for their anti-inflammatory properties. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways.[5] Another study showed that a bromo-hydroxy-methoxyphenyl ethanone derivative suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia.[6] These findings suggest that this compound could be a scaffold for the development of novel anti-inflammatory drugs.
Potential Anti-inflammatory Signaling Pathway Modulation:
Caption: Potential inhibition of pro-inflammatory signaling pathways.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural features suggest the possibility of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, and to explore their mechanisms of action in relevant biological systems. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecule.
References
- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 51490-01-8 | Benchchem [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, alongside a plausible synthetic route and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Properties and Data
This compound is a halogenated aromatic ketone. Its molecular structure and properties are summarized below.
Molecular Formula: C₁₀H₁₀Br₂O₃
Molecular Weight: 337.99 g/mol [1]
A summary of its computed physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 337.99 g/mol | PubChem[1] |
| Exact Mass | 335.89967 Da | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Polar Surface Area | 35.5 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the bromination of its precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). The following is a representative experimental protocol adapted from general methods for the α-bromination of ketones.
Experimental Protocol: Bromination of 1-(3,4-dimethoxyphenyl)ethanone
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in anhydrous chloroform.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in chloroform to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
A generalized workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the biological activities of structurally similar compounds suggest potential areas of investigation. Brominated aromatic compounds have been reported to exhibit a range of biological effects, including antimicrobial and anticancer properties.
Notably, related compounds have been shown to modulate key cellular signaling pathways. For instance, a study on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone demonstrated its ability to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2] Another related compound, Dibromo-Edaravone, has been found to induce anti-erythroleukemia effects through the JAK2-STAT3 signaling pathway.[3] Furthermore, a synthetic α-bromo-chalcone has been identified as an inhibitor of the JAK/STAT pathway.[4]
These findings suggest that this compound could potentially interact with similar inflammatory and oncogenic signaling cascades. A simplified representation of a potential interaction with the JAK-STAT pathway is illustrated below.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The information presented here serves as a foundational guide for scientists interested in exploring the potential of this and related compounds in drug discovery and development.
References
- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone physical properties
An In-depth Technical Guide to the Physical Properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the physical and chemical characteristics of this compound, a halogenated ketone with potential applications in organic synthesis.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1][2] |
| Molecular Weight | 337.99 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 63987-72-4 | [1][2] |
| Appearance | Off-White Solid | [4] (for analogous mono-bromo compound) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Dichloromethane, Ether, Methanol | [4] (for analogous mono-bromo compound) |
Experimental Protocols
Synthesis of this compound via Bromination
The primary method for synthesizing this compound is through the bromination of its precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone).[4][5] The following protocol is adapted from a general procedure for the α-bromination of ketones.[6]
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethan-1-one [cymitquimica.com]
- 4. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.
Solubility Data
No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature and chemical databases. However, qualitative solubility information for structurally similar compounds allows for an estimation of its likely solubility characteristics. The presence of two methoxy groups on the phenyl ring and the dibromoacetyl group suggests that the compound is likely to be soluble in a range of organic solvents and poorly soluble in water.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound Name | Solvent | Solubility |
| This compound | Organic Solvents | Likely Soluble |
| Water | Likely Poorly Soluble | |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Dichloromethane | Soluble |
| Ether | Soluble | |
| Methanol | Soluble | |
| 1-(3,4-dimethoxyphenyl)ethanone | Ethanol | Moderately Soluble[1] |
| Methanol | Moderately Soluble[1] | |
| Water | Poorly Soluble[1] |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for the determination of the equilibrium solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
-
Sample Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step must be performed quickly to avoid any temperature changes that could cause precipitation.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.
Visualizations
The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.
Caption: Experimental workflow for solubility determination.
References
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone safety and handling
An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 63987-72-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, such as the mono-bromo analog, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, and other alpha-halo ketones. A conservative approach to handling is strongly advised.
Hazard Identification and Classification
Potential Health Effects:
-
Skin Contact: Causes skin irritation, and potentially severe burns.[1][2]
-
Eye Contact: Causes serious eye irritation and potential for severe eye damage.[1][2]
-
Inhalation: May cause respiratory irritation.[2] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.
-
Ingestion: May be harmful if swallowed. Do NOT induce vomiting.[1][3]
The toxicological properties of this compound have not been thoroughly investigated.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound and its mono-bromo analog are presented below for easy comparison.
| Property | This compound | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone |
| CAS Number | 63987-72-4 | 1835-02-5[1] |
| Molecular Formula | C10H10Br2O3 | C10H11BrO3[4] |
| Molecular Weight | 337.99 g/mol | 259.1 g/mol [4] |
| Appearance | Not specified | Off-White Solid[5] |
| Melting Point | Not specified | 81-83°C[5] |
| Boiling Point | Not specified | 326.5±27.0 °C (Predicted)[5] |
| Density | Not specified | 1.422±0.06 g/cm3 (Predicted)[5] |
Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
All manipulations of this compound should be conducted in a certified chemical fume hood.[6]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Wear chemical safety goggles and a face shield.[2] |
| Skin | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[2] Consider disposable gloves and clothing as proper decontamination of reusable items can be difficult.[8] |
| Respiratory | If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator. |
Handling Procedures
-
Avoid all personal contact, including inhalation of dust or fumes.
-
Wash hands thoroughly after handling.[2]
-
Use in a well-ventilated area.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.[2]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Experimental Protocols
Risk Assessment and Control Workflow
A thorough risk assessment must be conducted before handling this compound. The following workflow diagram illustrates the key steps in this process.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[6]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[3]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3] |
Emergency Response Workflow
The following diagram outlines the logical steps for responding to an exposure or spill incident.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3] Do not allow the chemical to enter drains or groundwater systems.[3] Contaminated PPE and materials should also be disposed of as hazardous waste.[3]
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-bromo-1-(3,4-dimethoxyphenyl)ethanone 95% | CAS: 1835-02-5 | AChemBlock [achemblock.com]
- 5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
An In-depth Technical Guide to the Bromination of 3',4'-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 3',4'-dimethoxyacetophenone is a key chemical transformation that can yield two distinct types of products: those resulting from substitution on the acetyl side-chain (α-bromination) and those from substitution on the aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, making it a versatile tool for the synthesis of various pharmaceutical intermediates and research chemicals. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination of 3',4'-dimethoxyacetophenone.
Core Mechanisms of Bromination
The bromination of 3',4'-dimethoxyacetophenone can proceed via two primary mechanistic pathways: α-bromination of the ketone and electrophilic aromatic substitution.
α-Bromination of the Acetyl Side-Chain
Under acidic conditions, the bromination of 3',4'-dimethoxyacetophenone at the α-carbon of the acetyl group proceeds through an enol intermediate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, facilitating the formation of the enol. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-bromo ketone. The rate-determining step in this process is the formation of the enol.
dot
Starting materials for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone synthesis
An In-depth Technical Guide on the Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical guide provides a comprehensive overview of the synthesis of this compound, a halogenated ketone with applications as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a poly-halogenated organic compound. Its chemical structure is characterized by a 3,4-dimethoxyphenyl group attached to a dibromoacetyl moiety. This structure provides multiple reaction sites, making it a versatile building block in the synthesis of more complex molecules. The primary synthetic route to this compound involves the α-bromination of a ketone precursor.
Starting Materials and Synthetic Pathways
The principal starting material for the synthesis of this compound is 1-(3,4-dimethoxyphenyl)ethanone , which is also known by several synonyms including 3',4'-dimethoxyacetophenone and acetoveratrone. This precursor undergoes a double bromination at the α-carbon position relative to the carbonyl group.
An alternative, though less direct, starting point is Veratraldehyde (3,4-dimethoxybenzaldehyde).[1] Veratraldehyde can be converted to 1-(3,4-dimethoxyphenyl)ethanone through reactions such as a Grignard reaction with a methylmagnesium halide followed by oxidation.
The overall synthetic logic is depicted in the following diagram:
Experimental Protocols
The synthesis of this compound is typically achieved through the direct bromination of 1-(3,4-dimethoxyphenyl)ethanone. Various brominating agents can be employed.
Bromination using Elemental Bromine
This method is a common approach for the α-bromination of ketones.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Elemental Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate recrystallization solvent (e.g., ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of at least two equivalents of bromine in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by the careful addition of a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization to yield this compound as a solid.
A general workflow for this experimental procedure is illustrated below:
Alternative Brominating Agents
While elemental bromine is effective, other brominating agents can be used, potentially offering advantages in terms of handling and selectivity.[2] These include:
-
N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, but can also be effective for α-bromination of ketones, typically with a radical initiator or acid catalyst.
-
Benzyltrimethylammonium tribromide: A solid, stable source of bromine that is easier to handle than liquid bromine.
-
Pyridine hydrobromide perbromide: Another solid reagent that can be used for bromination under milder conditions.
Quantitative Data
The following table summarizes key physicochemical properties of the primary starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | 47-54 | 286-288 |
| This compound | C₁₀H₁₀Br₂O₃ | 337.99 | Not available | Not available |
Data sourced from[3]
Safety Considerations
-
Bromine: Elemental bromine is highly toxic, corrosive, and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Hydrogen Bromide: The reaction generates hydrogen bromide gas, which is corrosive and an irritant. The reaction setup should allow for the safe venting of this gas or its neutralization with a trap.
-
Solvents: Organic solvents such as chloroform and dichloromethane are hazardous and should be handled appropriately.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and safety data sheets for all reagents before undertaking any experimental work.
References
- 1. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
Reactivity of alpha-dibromo ketones
An In-depth Technical Guide on the Reactivity of Alpha-Dibromo Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-dibromo ketones are highly versatile and reactive synthetic intermediates that play a crucial role in modern organic synthesis. Their utility stems from the presence of three key reactive sites: the electrophilic carbonyl carbon and the two carbon atoms bearing bromine atoms, which can act as electrophilic centers or participate in elimination and rearrangement reactions. This unique structural motif allows for a diverse range of chemical transformations, making them invaluable building blocks for the synthesis of complex organic molecules, including heterocyclic compounds of therapeutic interest and strained carbocyclic systems.[1][2] This guide provides a comprehensive overview of the synthesis and core reactivity of alpha-dibromo ketones, with a focus on their applications in research and development.
Synthesis of Alpha-Dibromo Ketones
The most common method for synthesizing α,α-dibromo ketones is through the direct bromination of a parent ketone or a suitable precursor like an alkyne. Various brominating agents and reaction conditions have been developed to achieve this transformation efficiently.
Bromination of Ketones
Direct bromination of ketones, particularly aryl alkyl ketones, is a straightforward approach. The reaction often proceeds in the presence of an acid catalyst, which facilitates the formation of an enol intermediate that then attacks the electrophilic bromine.[2][3] Systems like hydrogen peroxide in aqueous hydrobromic acid (H₂O₂-HBr) have been employed for the oxidative bromination of secondary alcohols and ketones, offering a "green" chemistry approach.[4]
Oxyhalogenation of Alkynes
Alkynes can be converted into α,α-dihaloketones through oxyhalogenation.[1] Catalyst-free methods using reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂) provide a rapid and regioselective route to α,α-dibromoalkanones at ambient temperatures.[5]
Data Presentation: Synthesis of Alpha-Dibromo Ketones
| Substrate | Brominating Agent / System | Solvent / Conditions | Product | Yield (%) | Reference |
| Aryl Alkyl Ketones | H₂O₂ / HBr (aq) | Dioxane | α,α-Dibromo Ketones | Good | [5] |
| Alkynes | N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) | - | α,α-Dibromoalkanones | High | [5] |
| Ketones | Pyridinium Tribromide | Mechanochemical (Solvent-free) | α,β-Dibromoketones | 75-95% | [6] |
| Secondary Alcohols | H₂O₂ / HBr (aq) | Acetonitrile | α,α-Dibromo Ketones | up to 91% | [4] |
| Styrenes | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | H₂O | α-Bromo Ketones | High | [1] |
Experimental Protocol: Synthesis of 1,9-Dibromo-2,8-nonanedione
This protocol details the α,α'-dibromination of a diketone using pyridine hydrobromide perbromide.[7]
Materials:
-
2,8-nonanedione
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,8-nonanedione in glacial acetic acid in a round-bottom flask.
-
Add pyridine hydrobromide perbromide portion-wise to the stirred solution at room temperature.
-
Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1,9-Dibromo-2,8-nonanedione by recrystallization.
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of α,α-dibromo ketones.
Core Reactivity of Alpha-Dibromo Ketones
The reactivity of alpha-dibromo ketones is dominated by several key transformations, including the Favorskii rearrangement, reductive dehalogenation, and reactions with various nucleophiles to form heterocyclic systems.
The Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones (including dibromo ketones) that leads to carboxylic acid derivatives.[8] For cyclic α,α'-dihalo ketones, this reaction is a powerful tool for ring contraction.[9][10] The reaction of α,α-dihaloketones under Favorskii conditions typically yields α,β-unsaturated carboxylic acid derivatives.[11]
Mechanism: The generally accepted mechanism for enolizable ketones involves the formation of a highly strained cyclopropanone intermediate.[9][10]
-
Enolate Formation: A base abstracts an acidic α'-proton to form an enolate.
-
Cyclization: The enolate undergoes an intramolecular Sₙ2 reaction, displacing a bromide ion to form a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion.
-
Protonation: The carbanion is protonated to give the final rearranged product.
For α-halo ketones lacking an enolizable α'-hydrogen, a "quasi-Favorskii" or "semi-benzilic acid" rearrangement occurs, which proceeds through a different, non-cyclopropanone pathway.[8][9]
Visualization: Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.
Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone
This protocol describes the ring contraction of a cyclic α-bromo ketone to a cyclopentane derivative.[12][13]
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare Sodium Methoxide: Under an argon atmosphere, add sodium metal (2.2 eq.) to anhydrous MeOH at 0 °C and stir until all sodium has reacted.
-
Set up Reaction: Dissolve 2-bromocyclohexanone (1.0 eq.) in anhydrous Et₂O.
-
Initiate Reaction: Transfer the ketone solution via cannula to the freshly prepared sodium methoxide solution at 0 °C.
-
Heating: Allow the resulting slurry to warm to room temperature, then heat to 55 °C with a reflux condenser and stir for 4 hours.[12]
-
Workup: Cool the mixture to 0 °C, dilute with Et₂O, and carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous layer with Et₂O.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography. A 78% yield can be expected.[12]
Data Presentation: Favorskii Rearrangement Examples
| Substrate | Base / Nucleophile | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | - | [10] |
| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethyl but-2-enoate | - | [10] |
| 2-Bromocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 78% | [12] |
| 1,9-Dibromo-2,8-nonanedione | Base | Bicyclo[6.1.0]nonane-1,8-dicarboxylic acid | - | [7] |
Reductive Dehalogenation
The reduction of α,α'-dihalo ketones can lead to synthetically useful intermediates. Treatment with reducing agents, such as iron carbonyls or zinc-copper couple, generates 2-oxyallyl metal complexes.[14][15] These intermediates are valuable in cycloaddition reactions. For example, they can undergo [4+3] cycloadditions with dienes to form seven-membered rings or [3+2] cycloadditions with olefins.[14] Reductive coupling of α,α'-dibromo ketones can also be used to synthesize 1,4-diketones.[16]
Visualization: Reductive Dehalogenation Pathway
Caption: Formation and reaction pathways of 2-oxyallyl intermediates.
Synthesis of Heterocycles
Alpha-dibromo ketones are excellent precursors for a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[1] In the Hantzsch thiazole synthesis, α,α-dibromoketones have been shown to be a superior alternative to α-monobromoketones for reacting with thioureas or thioamides to produce thiazole derivatives.[1] This reactivity highlights their utility as synthetic equivalents to α-bromoketones, providing access to important scaffolds in medicinal chemistry.[17]
Conclusion
Alpha-dibromo ketones are powerful and versatile intermediates in organic synthesis. Their accessibility through various synthetic routes and their diverse reactivity—spanning rearrangements, reductions, and nucleophilic substitutions—make them indispensable tools for chemists. The ability to undergo the Favorskii rearrangement for ring contraction, serve as precursors to reactive oxyallyl species for cycloadditions, and act as building blocks for pharmacologically relevant heterocycles ensures their continued importance in academic research, process development, and the discovery of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. drhnsp.org [drhnsp.org]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on the Electrophilicity of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a highly reactive α,α-dibromoacetophenone derivative of significant interest in synthetic organic chemistry. Its electrophilic nature, conferred by the presence of two bromine atoms on the carbon adjacent to the carbonyl group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its synthesis, key reactions with nucleophiles, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, as well as synthetic chemists, by providing the necessary data and methodologies to effectively utilize this reactive intermediate.
Introduction
α-Halogenated ketones are a pivotal class of intermediates in organic synthesis, prized for their ability to act as potent electrophiles. The introduction of two halogen atoms on the α-carbon, as seen in this compound, further enhances this electrophilic character. The electron-withdrawing effect of the adjacent carbonyl group, coupled with the good leaving group ability of the bromide ions, renders the α-carbon highly susceptible to nucleophilic attack. This heightened reactivity opens avenues for the construction of diverse molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds. This guide will delve into the synthesis, physicochemical properties, and electrophilic reactions of this compound, providing a foundational understanding for its application in synthetic endeavors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for the identification and characterization of the compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₃ |
| Molecular Weight | 337.99 g/mol |
| CAS Number | 63987-72-4 |
| Appearance | Not explicitly reported, likely a solid |
| Solubility | Soluble in common organic solvents |
Table 2: Spectroscopic Data for this compound [2]
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for an α-haloketone. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for two bromine atoms. |
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of the parent ketone, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). The following is a representative experimental protocol adapted from the synthesis of a similar compound.[3]
Experimental Protocol: Bromination of 1-(3,4-dimethoxyphenyl)ethanone
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone)
-
Bromine
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Ice-cold water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in anhydrous chloroform.
-
Cool the stirred solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of bromine (2.2 equivalents) in anhydrous chloroform to the ketone solution dropwise over a period of 2 hours. The dropwise addition is crucial to control the exothermic reaction.
-
After the complete addition of bromine, maintain the reaction mixture at 0 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with ice-cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Electrophilic Reactivity and Key Reactions
The electrophilicity of this compound is centered at the α-carbon. This carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of one or both bromide ions. This reactivity is the foundation for its utility in the synthesis of various organic molecules, particularly heterocycles.
General Reaction with Nucleophiles
The reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bonds, making the α-carbon highly electrophilic.
Hantzsch Thiazole Synthesis
A classic example showcasing the electrophilicity of α-haloketones is the Hantzsch thiazole synthesis.[4][5][6] In this reaction, this compound can react with a thioamide, such as thiourea, to form a thiazole ring system. Thiazoles are important structural motifs in many pharmaceutical agents.
Reaction Scheme: The reaction proceeds through a cyclocondensation mechanism. The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the dibromoketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.
Table 3: Representative Hantzsch Thiazole Synthesis
| Electrophile | Nucleophile | Product | Typical Conditions |
| This compound | Thiourea | 2-Amino-4-(3,4-dimethoxyphenyl)thiazole | Ethanol, reflux |
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add the thioamide (e.g., thiourea, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, followed by purification.
Reactions with Other Nucleophiles
This compound is expected to react with a variety of other nucleophiles, including primary and secondary amines, thiols, and carbanions. These reactions can lead to the formation of α-amino ketones, α-thio ketones, and more complex carbon skeletons, respectively. While specific quantitative data for these reactions with this particular substrate are not extensively reported, the general reactivity of α,α-dibromoacetophenones suggests that these transformations should proceed with good efficiency.
Table 4: Expected Products from Reactions with Various Nucleophiles
| Nucleophile | Expected Product Class |
| Primary Amine (R-NH₂) | α-Amino imine or α,α-diamino ketone |
| Secondary Amine (R₂NH) | α-Amino enamine or α,α-diamino ketone |
| Thiol (R-SH) | α-Thio ketone |
| Carbanion (e.g., malonate ester) | Cyclopropane or substituted ketone |
Conclusion
This compound is a highly electrophilic building block with significant potential in organic synthesis. Its reactivity, primarily driven by the two bromine atoms on the α-carbon, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This guide has provided an overview of its synthesis, key physicochemical and spectroscopic properties, and its utility in electrophilic reactions, with a focus on the Hantzsch thiazole synthesis. The detailed protocols and mechanistic diagrams serve as a practical resource for chemists aiming to employ this versatile reagent in the synthesis of complex molecules, particularly those with potential applications in drug discovery and materials science. Further exploration of its reactions with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an α,α-dibrominated ketone derivative of acetoveratrone. Its chemical formula is C₁₀H₁₀Br₂O₃, and it has a molecular weight of 337.99 g/mol .[1] This class of compounds serves as a valuable intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds and as a precursor for other functional group transformations. The presence of two bromine atoms on the α-carbon and the electron-donating methoxy groups on the phenyl ring significantly influences its reactivity and spectroscopic properties. This guide provides a summary of the available and predicted spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis and characterization.
Spectroscopic Data
Direct experimental spectroscopic data for this compound is not extensively reported in the literature. However, based on the analysis of its structural features and comparison with analogous compounds, a predicted spectroscopic profile can be outlined.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The absence of a proton on the α-carbon is a key distinguishing feature compared to its mono-brominated or non-brominated precursors.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 7.5 - 7.7 | m | Protons on the aromatic ring, deshielded by the adjacent carbonyl group. |
| Aromatic CH | 6.9 - 7.1 | d | Proton on the aromatic ring ortho to a methoxy group. |
| Methoxy (OCH₃) | ~3.9 | s | Two equivalent methoxy groups on the aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the significant shielding of the α-carbon due to the two bromine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 184 - 186 | The presence of two α-bromine atoms causes a slight upfield shift compared to a typical ketone.[2] |
| Aromatic C-O | 148 - 155 | Carbons attached to the methoxy groups. |
| Aromatic C-C=O | ~128 | The ipso-carbon attached to the carbonyl group. |
| Aromatic CH | 110 - 125 | Aromatic carbons bearing hydrogen atoms. |
| Methoxy (OCH₃) | ~56 | Carbons of the two methoxy groups. |
| α-Carbon (CBr₂) | 38 - 42 | Highly shielded due to the two attached bromine atoms.[2] |
Infrared (IR) Spectroscopy
An IR spectrum of this compound is available on SpectraBase, though the specific peak values are not detailed in the provided search results.[3] The predicted characteristic absorption bands are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| C=O (Ketone) | 1680 - 1700 | Conjugation with the aromatic ring lowers the stretching frequency. |
| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bonds. |
| C-O (Aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretching vibrations of the aryl-ether linkages. |
| C=C (Aromatic) | 1500 - 1600 | Stretching vibrations within the aromatic ring. |
| =C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl groups. |
Mass Spectrometry (MS)
A mass spectrum (GC) is noted as being available on SpectraBase.[3] The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, the molecular ion peak (M⁺) region should exhibit a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
| Fragment Ion | Predicted m/z | Notes |
| [C₁₀H₁₀Br₂O₃]⁺ (M⁺) | 336, 338, 340 | Molecular ion peak cluster showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| [M - Br]⁺ | 257, 259 | Loss of one bromine atom. |
| [M - CBr₂]⁺ | 165 | Loss of the dibromomethyl radical. |
| [C₇H₇O₂]⁺ | 135 | A fragment corresponding to the dimethoxybenzoyl cation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.[5] The starting material is 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone).
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂)
-
Anhydrous Chloroform (CHCl₃)
-
Diethyl ether
-
Ice-cold water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in chloroform to the reaction mixture dropwise over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with ice-cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using an FTIR spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Use Electron Ionization (EI) at 70 eV.
-
Record the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the bromine-containing fragments.
Visualizations
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a compound relevant in organic synthesis and as a potential intermediate in drug development. This document outlines the expected spectral data, a detailed experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton environments within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and by analogy to similar compounds. The presence of two bromine atoms on the α-carbon and the substituted aromatic ring dictates the chemical shifts and splitting patterns of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | d | 1H | Ar-H (H-6) |
| ~7.5 - 7.7 | dd | 1H | Ar-H (H-2) |
| ~6.9 - 7.1 | d | 1H | Ar-H (H-5) |
| ~6.5 | s | 1H | -CHBr₂ |
| ~3.95 | s | 3H | -OCH₃ |
| ~3.93 | s | 3H | -OCH₃ |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
The electron-withdrawing effect of the two bromine atoms and the carbonyl group significantly deshields the single proton on the α-carbon, resulting in a downfield singlet. The aromatic protons are expected to show a characteristic splitting pattern due to their coupling with adjacent protons. The two methoxy groups will appear as distinct singlets.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard procedure for acquiring the ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., zg30)
-
Number of scans (e.g., 16 or 32 for a dilute sample)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the free induction decay (FID).
2.3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the peak multiplicities and coupling constants to elucidate the structure.
Molecular Structure and ¹H NMR Signal Correlation
The following diagram illustrates the logical relationship between the different proton environments in this compound and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.
A Technical Guide to Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate (C₁₀H₁₀Br₂O₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate, a halogenated aromatic compound with the chemical formula C₁₀H₁₀Br₂O₃. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose potential synthetic routes, physicochemical properties, and areas of biological interest. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, highlighting the potential of this and similar compounds for further investigation.
Chemical Identity and Properties
The IUPAC name for the primary isomer of C₁₀H₁₀Br₂O₃ is methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate .
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | PubChem |
| Molecular Weight | 337.99 g/mol | PubChem |
| Canonical SMILES | COC1=C(C=C(C(=C1)CBr)C(=O)OC)Br | PubChem |
| InChI Key | JALKOCJRGQLXMI-UHFFFAOYSA-N | PubChem |
| Physical State | Solid (predicted) | |
| Boiling Point | 313.7 ± 37.0 °C (predicted) | MySkinRecipes[1] |
| Storage | Room temperature, dry and sealed | MySkinRecipes[1] |
Proposed Synthesis
Experimental Protocol: Proposed Synthesis of Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate
This proposed protocol is adapted from methodologies for the synthesis of structurally similar compounds, such as the side-chain bromination of methyl 4-methyl-3-methoxybenzoate.
Materials:
-
Methyl 5-bromo-4-methoxy-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-bromo-4-methoxy-2-methylbenzoate in CCl₄ under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate.
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to verify the molecular weight.
-
Melting point analysis to assess purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate, the presence of a brominated aromatic core suggests potential for bioactivity. Structurally related bromophenols have demonstrated antioxidant and anticancer properties. For instance, some bromophenol derivatives have been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) generation. Furthermore, certain brominated compounds have exhibited inhibitory effects on cancer cell viability and induced apoptosis.
Given these precedents, it is plausible that methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate could interact with cellular pathways related to oxidative stress and apoptosis. A hypothetical mechanism could involve the modulation of key signaling proteins.
Logical Relationships in Research and Development
The exploration of methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate and its analogs for drug development would follow a logical progression from synthesis to biological evaluation.
Future Directions
The lack of comprehensive data on methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with complete spectroscopic and crystallographic characterization.
-
Biological Screening: A broad-based screening of the compound's activity against various cancer cell lines, as well as its potential as an antimicrobial or antioxidant agent.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features responsible for any observed biological activity, which could lead to the development of more potent and selective compounds.
Conclusion
Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate is a chemical entity with potential for further scientific exploration. While direct experimental data is currently sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the properties of structurally related compounds. It is hoped that this document will stimulate further research into this and similar molecules, potentially unlocking new therapeutic agents or valuable chemical intermediates.
References
An In-depth Technical Guide to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. The information herein is intended to support research and development activities by providing key data and methodologies in a structured format.
Chemical Identity and Properties
This compound is a halogenated ketone. Its structure is characterized by a 3,4-dimethoxyphenyl group attached to a carbonyl carbon, which is adjacent to a carbon atom bearing two bromine substituents. This compound is identified by the CAS Number 63987-72-4.[1][2][3][4]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | PubChem[1] |
| Molecular Weight | 337.99 g/mol | PubChem[1] |
| CAS Number | 63987-72-4 | PubChem[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | PubChem[1] |
| InChI Key | HLUJMWHWLACQJS-UHFFFAOYSA-N | PubChem[1] |
| Exact Mass | 335.89967 g/mol | SpectraBase[5] |
| Appearance | Solid (predicted) |
Synthesis of this compound
The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). This reaction proceeds via the enol or enolate form of the ketone and requires at least two equivalents of a brominating agent.
Below is a representative experimental protocol adapted from general procedures for the α-dibromination of ketones.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (at least 2.2 equivalents) in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
A logical workflow for the synthesis is depicted in the diagram below.
Caption: Synthesis workflow from the starting material to the final product.
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic methods. Available data is summarized below.
| Technique | Data Type | Source |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum Available | SpectraBase[5] |
| Mass Spectrometry (MS) | Mass Spectrum (GC-MS) Available | SpectraBase[5] |
Applications in Research and Development
Halogenated ketones like this compound are valuable intermediates in organic synthesis. The presence of two bromine atoms on the α-carbon and the activated phenyl ring provides multiple reactive sites for constructing more complex molecules. It can serve as a precursor for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is present in numerous natural products and bioactive molecules.
References
- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63987-72-4 [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. aobchem.com [aobchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a versatile α,α-dihalo ketone that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of two bromine atoms on the α-carbon and a dimethoxy-substituted phenyl ring makes it a reactive precursor for constructing key scaffolds in medicinal chemistry, such as quinoxalines and thiazoles. These heterocyclic systems are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline and thiazole derivatives using this compound.
Applications in Heterocyclic Synthesis
This compound is primarily utilized in condensation reactions with binucleophilic reagents to form various heterocyclic rings. The two primary applications explored in this document are the synthesis of quinoxalines and thiazoles.
Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. In the case of this compound, it reacts with o-phenylenediamines to yield substituted quinoxalines. This reaction is a cornerstone in the synthesis of quinoxaline derivatives, which are known to exhibit a wide spectrum of pharmacological activities.[1][2][3]
Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings.[4] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. This compound serves as the α-haloketone component, reacting with thiourea to form 2-amino-4-(3,4-dimethoxyphenyl)thiazole. Thiazole derivatives are known to possess diverse biological activities, including anticancer and antimicrobial properties.[1][5][6]
Experimental Protocols
The following are detailed protocols for the synthesis of a quinoxaline and a thiazole derivative from this compound.
Protocol 1: Synthesis of 6,7-Dimethoxy-2-(bromomethyl)quinoxaline
This protocol describes the synthesis of a quinoxaline derivative through the condensation of this compound with o-phenylenediamine.
Reaction Scheme:
Figure 1: Synthesis of 6,7-Dimethoxy-2-(bromomethyl)quinoxaline.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.
-
To this solution, add o-phenylenediamine (1.0 mmol).
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 6,7-Dimethoxy-2-(bromomethyl)quinoxaline.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (approx. 78 °C) |
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
This protocol details the synthesis of a thiazole derivative via the Hantzsch reaction of this compound with thiourea.
Reaction Scheme:
Figure 2: Hantzsch synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard workup and purification equipment
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol) and thiourea (2.0 mmol) in 30 mL of ethanol.
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4-(3,4-dimethoxyphenyl)thiazole.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Reaction Time | 3-5 hours |
| Temperature | Reflux (approx. 78 °C) |
Biological Activity of Synthesized Heterocycles
While specific biological data for the direct products of the provided protocols are not extensively available in the literature, the resulting heterocyclic cores are known to be pharmacologically active.
-
Quinoxaline Derivatives: Quinoxaline and its derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][7][8] The synthesized 6,7-dimethoxy-2-(bromomethyl)quinoxaline, with its reactive bromomethyl group, can be further functionalized to generate a library of compounds for biological screening.
-
Thiazole Derivatives: The 2-aminothiazole scaffold is a key component in many biologically active molecules. Thiazole derivatives have demonstrated significant anticancer activity, often by targeting cellular pathways involved in proliferation.[5][6][9] They are also investigated for their antimicrobial properties.
Logical Workflow for Heterocyclic Synthesis
The general workflow for the synthesis and evaluation of heterocyclic compounds from this compound is outlined below.
Figure 3: General workflow for synthesis and evaluation.
Conclusion
This compound is a readily accessible and highly reactive precursor for the synthesis of biologically relevant quinoxaline and thiazole derivatives. The protocols provided herein offer a foundation for the laboratory synthesis of these heterocyclic scaffolds. The resulting compounds can serve as valuable intermediates for further chemical modification and as candidates for biological screening in drug discovery programs. The diverse pharmacological potential of quinoxalines and thiazoles makes this synthetic route a valuable tool for medicinal chemists and researchers in the life sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of flavonoids using 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Topic: Synthesis of Flavonoids using 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of novel flavonoid derivatives is a key area of research in medicinal chemistry and drug discovery. This document outlines a proposed synthetic route for the preparation of flavonoids utilizing this compound as a key starting material. The 3,4-dimethoxyphenyl moiety of this starting material is strategically incorporated to form the B-ring of the target flavonoid, a substitution pattern prevalent in many biologically active natural flavonoids.
Proposed Synthetic Pathway
The proposed synthesis involves the base-mediated condensation of this compound with a 2'-hydroxyacetophenone derivative. The reaction is hypothesized to proceed via initial formation of a phenoxide, which then acts as a nucleophile. Subsequent intramolecular reactions are expected to lead to the formation of the characteristic chromone (C-ring) of the flavonoid skeleton. A variety of bases and solvent systems could potentially be employed to optimize this transformation.
Mandatory Visualization
Caption: Proposed workflow for the synthesis of flavonoids.
Experimental Protocols
Note: The following protocol is a representative, theoretical procedure based on analogous reactions of α-haloketones with phenolic compounds. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, may be necessary to achieve desired yields and purity.
Materials:
-
This compound
-
Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxyacetophenone, 2',4'-dihydroxyacetophenone)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2'-hydroxyacetophenone (1.0 eq.). Dissolve the acetophenone in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Dibromo Compound: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time may vary from 4 to 24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure flavonoid.
Data Presentation
The following table presents hypothetical quantitative data for the proposed synthesis of various flavonoid derivatives. The yields are estimates based on similar reported chemical transformations and would require experimental validation.
| Entry | 2'-Hydroxyacetophenone Derivative | Product Flavonoid Structure (Proposed) | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| 1 | 2'-Hydroxyacetophenone | 3',4'-Dimethoxyflavone | C₁₇H₁₄O₄ | 282.29 | 65-75 |
| 2 | 2',4'-Dihydroxyacetophenone | 7-Hydroxy-3',4'-dimethoxyflavone | C₁₇H₁₄O₅ | 298.29 | 60-70 |
| 3 | 2'-Hydroxy-4'-methoxyacetophenone | 7-Methoxy-3',4'-dimethoxyflavone | C₁₈H₁₆O₅ | 312.32 | 62-72 |
Mandatory Visualization
Caption: Potential inhibition of a signaling pathway by flavonoids.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
This compound is a halogenated ketone and should be handled with care as it may be corrosive and lachrymatory.
-
Organic solvents such as DMF, ethyl acetate, and hexane are flammable and should be kept away from ignition sources.
-
Bases like potassium carbonate can be irritating; avoid inhalation of dust and skin contact.
Conclusion
The proposed methodology provides a theoretical framework for the synthesis of 3',4'-dimethoxy-substituted flavonoids using this compound. This approach has the potential to be a valuable addition to the synthetic chemist's toolbox for creating novel flavonoid derivatives for biological screening. Experimental validation and optimization of the proposed protocol are necessary to establish its efficiency and scope. The synthesized flavonoids can be further investigated for their potential to modulate various cellular signaling pathways, which is of significant interest in drug development.
Application Notes and Protocols for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone as a versatile alkylating agent in the synthesis of various heterocyclic compounds with potential biological activities. The protocols outlined below are adapted from established methodologies for analogous α,α-dihaloacetophenones and are intended to serve as a foundational guide for laboratory experimentation.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This compound serves as a key precursor for the synthesis of 2-arylquinoxaline derivatives through condensation with o-phenylenediamines.
Experimental Protocol: Synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline
This protocol describes the reaction of this compound with o-phenylenediamine to yield 2-(3,4-dimethoxyphenyl)quinoxaline.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add 2.0 mmol of o-phenylenediamine.
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the reaction mixture to reflux with continuous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
A crystalline solid is expected to precipitate. If not, the solution can be concentrated under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3,4-dimethoxyphenyl)quinoxaline.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Proposed Reaction Workflow:
Caption: Synthetic workflow for 2-(3,4-dimethoxyphenyl)quinoxaline.
Biological Activity of Analogous Quinoxalines
| Biological Activity | Test Organism/Cell Line | Results for Analogous Compounds | Citation |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | [1][2] |
| Antifungal | Various fungal strains | Moderate to good activity | [1][2] |
| Anticancer | Various cancer cell lines | Inhibition of tumor cell growth | [1][2] |
| Antiviral | e.g., Herpes simplex virus | DNA binding and inhibition of viral replication | [2] |
Synthesis of Imidazole Derivatives
Imidazoles are another important class of heterocyclic compounds found in many biologically active molecules, including antifungal and anticancer agents. The Hantzsch synthesis and its variations can be adapted to use α,α-dihalo ketones for the preparation of substituted imidazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)imidazole
This protocol outlines the synthesis of an amino-substituted imidazole from this compound and formamidine.
Materials:
-
This compound
-
Formamidine acetate
-
Ammonia solution (aqueous)
-
Ethanol
-
Round-bottom flask
-
Stirring plate and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 1.0 mmol of this compound, 2.0 mmol of formamidine acetate, and 10 mL of ethanol.
-
Add 5 mL of concentrated aqueous ammonia to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate should form. Collect the solid by filtration and wash with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the resulting 2-amino-4-(3,4-dimethoxyphenyl)imidazole using appropriate analytical methods.
General Synthetic Pathway:
Caption: Pathway for the synthesis of imidazole derivatives.
Biological Activity of Analogous Imidazoles
Imidazole derivatives are known to exhibit a wide range of pharmacological activities. The table below summarizes activities reported for structurally related compounds.
| Biological Activity | Test Organism/Cell Line | Results for Analogous Compounds | Citation |
| Antifungal | Candida albicans | Potent inhibitory activity | [3] |
| Antibacterial | Staphylococcus aureus | Moderate to high activity | [4] |
| Anticancer | Various cancer cell lines | Cytotoxic effects and apoptosis induction | [5] |
Synthesis of Thiazole Derivatives
Thiazoles are sulfur- and nitrogen-containing heterocycles that are core structures in a number of pharmaceuticals, including antimicrobial and anticancer drugs. The Hantzsch thiazole synthesis is a classical method that can be adapted for the reaction of α,α-dihalo ketones with thioamides or thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
This protocol details the synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of thiourea in 20 mL of ethanol in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, a solid product may precipitate. If so, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and cool in an ice bath to induce crystallization.
-
Wash the crude product with cold ethanol.
-
Recrystallize the solid from ethanol to obtain pure 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
-
Confirm the structure of the product using analytical techniques.
Hantzsch Thiazole Synthesis Workflow:
Caption: Hantzsch synthesis of 2-aminothiazole derivatives.
Biological Activity of Analogous Thiazoles
Thiazole-containing compounds have been extensively studied for their therapeutic potential. The following table highlights some of the reported biological activities of analogous thiazole derivatives.
| Biological Activity | Test Organism/Cell Line | Results for Analogous Compounds | Citation |
| Anticancer | Human cancer cell lines (e.g., MCF-7) | Inhibition of cell proliferation, induction of apoptosis | [5][6] |
| Antimicrobial | E. coli, S. aureus | Significant antibacterial activity | [7] |
| Antifungal | Candida albicans | Potent antifungal effects | [7] |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological activity data presented is for structurally related compounds and may not be directly representative of the activity of the specific derivatives of this compound. Further biological evaluation is necessary to confirm the activity of the synthesized compounds.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a highly reactive α,α-dihaloacetophenone derivative that serves as a versatile building block in organic synthesis. The presence of two bromine atoms on the α-carbon, activated by the adjacent carbonyl group, renders this position highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed for the construction of a wide array of molecular architectures, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is frequently found in biologically active natural products and synthetic compounds. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in nucleophilic substitution reactions to generate valuable heterocyclic scaffolds.
Synthesis of this compound
The starting material can be synthesized via the bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). A procedure analogous to the synthesis of similar dibromo ketones can be employed.[1]
Experimental Protocol: Bromination of Acetoveratrone
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)
-
Bromine (Br₂)
-
Anhydrous Chloroform (CHCl₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Place the flask in an ice bath and purge with nitrogen gas.
-
Slowly add bromine (2.0-2.2 eq) dropwise to the stirred solution over a period of 2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic layer sequentially with ice-cold water, saturated aqueous NaHCO₃ solution (to quench excess bromine), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Application Note 1: Synthesis of Thiazole Derivatives via Hantzsch Reaction
One of the most prominent applications of α-haloketones is the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide-containing nucleophile, such as thiourea, to form a thiazole ring. Thiazoles are core structures in numerous pharmaceuticals.
General Reaction Scheme
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Logical flow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add absolute ethanol to the flask to create a suspension.
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Maintain the reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench the HBr formed during the reaction.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid product. If necessary, recrystallize from ethanol to obtain the pure 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
Data Presentation: Representative Reaction Conditions
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiourea | Ethanol | 78 (Reflux) | 4 | ~85-95 |
| 2 | N-methylthiourea | Ethanol | 78 (Reflux) | 5 | ~80-90 |
| 3 | Thioacetamide | DMF | 100 | 6 | ~70-85 |
Note: Yields are illustrative and may vary based on specific reaction scale and purification methods.
Application Note 2: Synthesis of Quinoxaline Derivatives
This compound can react with ortho-phenylenediamines to yield quinoxaline derivatives. This reaction involves a double condensation and is a powerful method for constructing this important heterocyclic system, which is a common scaffold in biologically active molecules.
Experimental Workflow
Caption: Workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxybenzoyl)quinoxaline
Materials:
-
This compound
-
Benzene-1,2-diamine (o-phenylenediamine)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzene-1,2-diamine (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Data Presentation: Representative Reaction Conditions
| Entry | Diamine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene-1,2-diamine | Ethanol | 78 (Reflux) | 6 | ~80-90 |
| 2 | 4-Methylbenzene-1,2-diamine | Ethanol | 78 (Reflux) | 6 | ~80-90 |
| 3 | 4-Chlorobenzene-1,2-diamine | DMF | 100 | 8 | ~75-85 |
Note: Yields are illustrative and may vary based on specific reaction scale and purification methods.
Conclusion
This compound is a potent electrophilic intermediate for the synthesis of diverse and complex molecules. The protocols outlined herein demonstrate its utility in constructing medicinally relevant thiazole and quinoxaline scaffolds. The high reactivity of the C-Br bonds allows for efficient nucleophilic substitution and subsequent cyclization reactions under relatively mild conditions, making this reagent a valuable tool for synthetic chemists in academia and the pharmaceutical industry.
References
Application Notes and Protocols for Cyclization Reactions with 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a versatile synthetic intermediate, belonging to the class of α,α-dihaloacetophenones. These compounds are valuable precursors in organic synthesis, particularly for the construction of various heterocyclic scaffolds due to the high reactivity of the gem-dibromo group. This document provides detailed application notes and experimental protocols for the use of this compound in cyclization reactions, with a primary focus on the synthesis of quinoxaline derivatives. Quinoxalines are a significant class of nitrogen-containing heterocycles, forming the core structure of many pharmacologically active compounds with applications as antibacterial, anticancer, and anti-inflammatory agents.[1]
Application: Synthesis of 2-Arylquinoxalines
A primary application of this compound is its role as a key building block in the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline. This reaction proceeds via a condensation and cyclization reaction with o-phenylenediamine. The α,α-dibromo ketone serves as a synthetic equivalent of a 1,2-dicarbonyl compound, which is a classic precursor for quinoxaline synthesis. The use of α,α-dibromoacetophenones is often advantageous as they are typically stable, crystalline solids that are easier to handle than the corresponding α-haloketones, which can be lachrymatory.
The general reaction involves the condensation of the dibromo ketone with an o-phenylenediamine derivative, leading to the formation of the pyrazine ring fused to the benzene ring, which is characteristic of the quinoxaline core.
General Reaction Scheme
Caption: General reaction scheme for quinoxaline synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline from this compound.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| 2-(3,4-dimethoxyphenyl)quinoxaline | C₁₆H₁₄N₂O₂ | 266.29 | 80-90 | 140-142 | Adapted Protocol |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline.
Protocol 1: Synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline
Objective: To synthesize 2-(3,4-dimethoxyphenyl)quinoxaline via the cyclization of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst, optional)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 338 mg).
-
Add o-phenylenediamine (1.0 mmol, 108 mg) to the flask.
-
Add ethanol (20 mL) as the solvent. A few drops of glacial acetic acid can be added as a catalyst, although the reaction often proceeds without it.
-
Reaction: Stir the mixture and heat it to reflux (approximately 78 °C for ethanol). Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL) with stirring. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold deionized water to remove any unreacted o-phenylenediamine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(3,4-dimethoxyphenyl)quinoxaline as a crystalline solid.
-
Characterization: Dry the purified product and determine its melting point. Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure.
Proposed Signaling Pathway (Reaction Mechanism)
The formation of the quinoxaline ring from an α,α-dibromo ketone and o-phenylenediamine is believed to proceed through a multi-step mechanism involving initial nucleophilic attack, followed by intramolecular cyclization and subsequent elimination/aromatization.
Caption: Proposed reaction pathway for quinoxaline formation.
References
Application Notes and Protocols: The Versatile Role of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a polyhalogenated ketone, is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest to the pharmaceutical industry. The presence of two bromine atoms on the α-carbon to the carbonyl group, combined with the electron-donating methoxy groups on the phenyl ring, imparts a unique reactivity profile, making it an ideal precursor for a variety of cyclocondensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including thiazole and quinoxaline derivatives. These heterocyclic cores are prevalent in a wide range of therapeutic agents, highlighting the importance of this starting material in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1] |
| Molecular Weight | 337.99 g/mol | [1] |
| CAS Number | 63987-72-4 | [1] |
| Appearance | Solid (form may vary) | |
| IUPAC Name | This compound | [1] |
Application 1: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the formation of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. In this application, this compound reacts with thiourea to yield 2-amino-4-(3,4-dimethoxyphenyl)thiazole, a key intermediate for various biologically active molecules. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol:
This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 30-40 mL).
-
Addition of Thiourea: To the stirred solution, add thiourea (2.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-amino-4-(3,4-dimethoxyphenyl)thiazole as a solid.
Expected Data:
| Parameter | Expected Value |
| Yield | 60-85% (Estimated) |
| Purity | >95% after recrystallization |
| Physical State | Solid |
Application 2: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoxaline
Quinoxaline derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3] this compound can serve as a precursor to the necessary α-dicarbonyl intermediate, or in some cases, α-haloketones can directly react with 1,2-diamines to form quinoxalines. This protocol outlines the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline through the condensation of an in-situ generated or pre-formed α-ketoaldehyde from this compound with o-phenylenediamine.
Reaction Scheme:
Caption: Quinoxaline Synthesis Workflow.
Experimental Protocol:
This protocol is based on general methods for quinoxaline synthesis from α-haloketones and their derivatives.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Glacial Acetic Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Reactant Addition: Add o-phenylenediamine (1.0 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the product does not precipitate, the solvent can be partially evaporated under reduced pressure, and the product can be precipitated by the addition of water. The resulting solid is then collected by filtration and recrystallized.
Expected Data:
The yields for quinoxaline synthesis are generally high when using α-dicarbonyl compounds. The direct reaction from α,α-dihalo ketones may have variable yields depending on the specific conditions and the ease of hydrolysis to the dicarbonyl intermediate.
| Parameter | Expected Value |
| Yield | 70-90% (Estimated) |
| Purity | >95% after recrystallization |
| Physical State | Crystalline Solid |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the central role of this compound as a versatile intermediate for generating diverse, pharmaceutically relevant heterocyclic systems.
References
Experimental protocol for reactions with 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Application Notes and Protocols for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Introduction
This compound is a versatile α,α-dihalo ketone intermediate in organic synthesis. Its structure, featuring a dimethoxy-substituted phenyl ring and a reactive dibrominated carbon adjacent to a carbonyl group, makes it a valuable precursor for constructing a variety of complex molecules, particularly heterocyclic compounds.[1] Heterocyclic scaffolds, such as thiazoles, are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive molecules and their ability to interact with biological targets.[2][3] These compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
This document provides detailed experimental protocols for the synthesis of this compound and its subsequent application in the synthesis of thiazole derivatives, a cornerstone reaction in heterocyclic chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [5] |
| Molecular Weight | 337.99 g/mol | [5] |
| CAS Number | 63987-72-4 | [5] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| IUPAC Name | This compound | [5] |
| SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via direct bromination of 3',4'-dimethoxyacetophenone, adapted from general procedures for the α-bromination of ketones.[1]
Materials:
-
3',4'-Dimethoxyacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3',4'-dimethoxyacetophenone (1.0 equivalent) in chloroform or acetic acid.
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent dropwise via the dropping funnel. This should be done in a well-ventilated fume hood to control the evolution of hydrogen bromide gas.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.[1]
Table 2: Summary of Reaction Parameters for Protocol 1
| Parameter | Value |
| Starting Material | 3',4'-Dimethoxyacetophenone |
| Reagent | Bromine (Br₂) |
| Stoichiometry (Br₂) | 2.2 equivalents |
| Solvent | Chloroform or Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Recrystallization |
Protocol 2: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
This protocol details the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[2]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Ammonium hydroxide solution
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and thiourea (2.0 equivalents) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add the reaction mixture to a beaker of cold water and neutralize by adding an ammonium hydroxide solution until the pH is approximately 8-9.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold deionized water.
-
Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Table 3: Summary of Reaction Parameters for Protocol 2
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thiourea |
| Stoichiometry (Thiourea) | 2.0 equivalents |
| Solvent | Ethanol |
| Reaction Condition | Reflux |
| Workup | Precipitation and Filtration |
Mandatory Visualization
Reaction Scheme and Workflow Diagrams
Caption: Hantzsch synthesis of a thiazole derivative.
Caption: Workflow for thiazole synthesis and purification.
Application in Drug Development
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The thiazole ring, readily synthesized from precursors like this compound, is a privileged scaffold in medicinal chemistry.[2] Thiazole derivatives are investigated for a multitude of therapeutic applications due to their diverse biological activities. The ability to easily modify the substituents on the thiazole ring allows for the creation of large compound libraries for screening against various biological targets, such as protein kinases, which are crucial in cellular signaling pathways.[7] The process from initial synthesis to a potential drug candidate involves extensive screening and optimization.
Caption: Role of synthesis in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a valuable α,α-dihalo ketone intermediate in organic synthesis, utilized in the construction of various heterocyclic compounds and complex molecular architectures. While laboratory-scale synthesis is well-established, scaling up the production presents significant challenges related to safety, environmental impact, cost-effectiveness, and product purity. These application notes provide a comparative analysis of different synthetic strategies and detailed protocols suitable for researchers, scientists, and drug development professionals focused on larger-scale production.
The primary synthetic route involves the direct dibromination of the precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). The choice of brominating agent and reaction conditions is critical for achieving high yield and purity while ensuring operational safety.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic protocol for scale-up depends on a balance of factors including reagent cost, safety, reaction efficiency, and waste management. Below is a summary of common bromination methods applicable to the synthesis of this compound.
| Method | Brominating Agent | Typical Solvents | Key Conditions | Reported Yields (Analogous Reactions) | Scale-Up Considerations |
| Direct Bromination | Elemental Bromine (Br₂) | Chloroform, Acetic Acid, Dichloromethane | Low temperature (0 °C to room temp) to control exothermicity.[1][2] | 80-90% | High Hazard : Elemental bromine is highly corrosive, toxic, and volatile, requiring specialized handling and scrubber systems.[3] Generates HBr gas as a toxic byproduct. |
| N-Halosuccinimide | N-Bromosuccinimide (NBS) | Dichloromethane, Acetonitrile | Often requires a catalyst (e.g., p-TsOH) and can be accelerated by microwave irradiation.[4] | 70-95% | Safer Handling : NBS is a solid and easier to handle than liquid bromine. However, it is more expensive. The reaction can be highly selective.[5] |
| Phase-Transfer Catalysis | Benzyltrimethylammonium tribromide | Dichloromethane / Methanol | Room temperature, biphasic system.[6] | ~83% (for mono-bromination) | Mild Conditions : Avoids strongly acidic conditions and volatile bromine. The catalyst can be expensive and may require removal from the final product. |
| Oxidative Bromination | HBr or KBr with an oxidant (e.g., H₂O₂) | Water, Dioxane | In situ generation of bromine makes this a greener alternative.[3][7] | High | Green & Safe : Uses water as a solvent, avoiding hazardous organic solvents.[3][8][9] Bromine utilization can be near 100%.[3] Excellent for industrial-scale production due to reduced risk and environmental impact.[10] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Elemental Bromine
This protocol is adapted from general procedures for the α,α-dibromination of aromatic ketones and is suitable for lab-scale synthesis where appropriate safety measures are in place.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (sat. aq. solution)
-
Sodium Thiosulfate (10% aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (containing sodium thiosulfate solution), dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1-2.2 equivalents) in glacial acetic acid dropwise via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Quench the excess bromine by adding 10% sodium thiosulfate solution until the red-brown color disappears.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to obtain this compound as a crystalline solid.
Protocol 2: Scale-Up Feasible Synthesis using Oxidative Bromination (HBr/H₂O₂)
This protocol utilizes a safer and more environmentally friendly oxidative bromination system, making it more suitable for large-scale production.[3]
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)
-
Hydrobromic Acid (48% aq. solution)
-
Hydrogen Peroxide (30% aq. solution)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and two addition funnels, charge the 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) and a suitable solvent like dichloromethane.
-
Add an initial small portion of hydrobromic acid (e.g., 0.2 equivalents) and stir to mix.
-
Begin the slow, dropwise addition of hydrogen peroxide (2.2 equivalents total) while maintaining the internal temperature at 20-25 °C. The H₂O₂ will oxidize the HBr to Br₂, which then reacts with the ketone.
-
Concurrently, add the remaining hydrobromic acid (2.0 equivalents total) dropwise. The rates of addition should be controlled to maintain a slight yellow-orange color in the reaction mixture, indicating a small, controlled excess of bromine.
-
After the additions are complete, continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Transfer the mixture to a separation vessel and wash the organic layer with water.
-
Carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be recrystallized as described in Protocol 1.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound.
Caption: General workflow for the synthesis of this compound.
Acid-Catalyzed Dibromination Mechanism
This diagram outlines the logical steps of the acid-catalyzed α,α-dibromination of a ketone.
Caption: Simplified mechanism for the acid-catalyzed α,α-dibromination of a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 8. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 9. CN109809974B - Synthesis method of aryl ring bromination of acetophenone derivatives - Google Patents [patents.google.com]
- 10. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
Application Note: Purification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone by Recrystallization
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the purification of crude 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone using recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate downstream applications in research and drug development. This note details solvent selection, a step-by-step purification protocol, and troubleshooting guidelines.
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. The purity of such intermediates is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a robust purification method that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.[1] This application note outlines a generalized yet detailed procedure for purifying this specific compound.
Compound Properties and Safety
It is crucial to handle this compound with care, as α-haloketones are often lachrymators and skin irritants. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [2] |
| Molecular Weight | 337.99 g/mol | [2] |
| CAS Number | 63987-72-4 | [2] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Melting Point | Data not available | N/A |
Experimental Protocol
This protocol is divided into two main stages: selecting a suitable solvent system and performing the bulk recrystallization.
Part A: Solvent Screening
The choice of solvent is critical for a successful recrystallization.[3] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Given the ketone and ether functionalities, polar organic solvents are good candidates.[4][5]
Materials:
-
Crude this compound
-
Test tubes
-
Hot plate or water bath
-
Selection of candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, and Hexane (for solvent-pair systems).
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Add a candidate solvent dropwise to one test tube at room temperature, agitating after each addition. If the solid dissolves readily in a small amount of cold solvent, that solvent is unsuitable.
-
If the solid is insoluble or sparingly soluble in the cold solvent, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystalline solid upon cooling.
-
If a single solvent is not effective, a solvent-pair system can be used.[1] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., hexane or water) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
Part B: Bulk Recrystallization Protocol
This procedure should be scaled based on the amount of crude material.
Equipment:
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add a small amount of the chosen recrystallization solvent (determined in Part A) to the flask, enough to create a slurry.
-
Gently heat the mixture with stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by rinsing with hot solvent. Quickly filter the hot solution to remove the impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Leave the crystals on the filter paper under vacuum for a period to air dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the recrystallization process.
References
Application Notes and Protocols: Column Chromatography Purification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its structure is foundational for the creation of more complex molecules in medicinal chemistry and materials science. The purity of this starting material is critical for the success of subsequent reactions, necessitating an efficient and reliable purification method. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3][4][5] This document provides a detailed protocol for the purification of this compound using column chromatography.
Data Presentation
While specific experimental data for the column chromatography of this compound is not extensively documented in a single source, the following table summarizes typical conditions based on the purification of analogous compounds and general chromatography principles.[1][6]
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of moderately polar compounds like ketones.[1][2] The choice of mesh size depends on the required resolution. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3 v/v) | A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for the elution of the compound. A gradient system can improve separation. |
| Typical Rf Value | ~0.3 - 0.5 in the collection solvent mixture | An Rf value in this range on a TLC plate usually indicates good separation and reasonable elution time in column chromatography.[1] |
| Loading Technique | Dry loading or wet loading in minimal solvent | Dry loading is preferred for samples that are not highly soluble in the initial mobile phase to ensure a narrow starting band and better separation. |
| Column Dimensions | Dependent on the scale of the reaction (e.g., 2-5 cm diameter) | The column diameter and length should be chosen based on the amount of crude product to be purified to achieve optimal separation. |
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from flowing out.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the column, ensuring the silica gel bed does not run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent in which it is readily soluble. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 hexane/ethyl acetate) if necessary to elute the desired compound.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the same solvent mixture used for elution).
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a UV-active spot.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Pure Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
-
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
References
Application Notes and Protocols for Named Reactions Involving Alpha-Dibromo Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key named reactions involving α-dibromo ketones. These reactions are valuable tools in organic synthesis for the construction of diverse molecular architectures, including heterocycles and carbocyclic systems, which are often privileged structures in medicinal chemistry.
Favorskii Rearrangement of α,α'-Dibromo Ketones
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones. When applied to α,α'-dibromo ketones, the reaction can be controlled to yield α,β-unsaturated carboxylic acid derivatives, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Application Notes:
The Favorskii rearrangement of α,α'-dibromo ketones provides a direct route to α,β-unsaturated esters, amides, or carboxylic acids, depending on the nucleophile used (alkoxide, amine, or hydroxide, respectively).[1] This transformation is particularly useful for synthesizing substituted acrylic acid derivatives. The reaction proceeds through a proposed cyclopropanone intermediate, followed by ring-opening and elimination of a bromide ion. The stereoselectivity of the resulting double bond can be influenced by the reaction conditions and the substrate structure.[2] This method is advantageous for its operational simplicity and the use of readily available reagents.
Featured Protocol: Synthesis of Ethyl Crotonate from 1,3-Dibromobutan-2-one
This protocol details the synthesis of ethyl crotonate via the Favorskii rearrangement of 1,3-dibromobutan-2-one using sodium ethoxide as the base and nucleophile.[3]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
1,3-Dibromobutan-2-one
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromobutan-2-one (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol to the cooled ketone solution with stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 78 °C) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the careful addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford ethyl crotonate.
-
Quantitative Data:
| Substrate | Base/Nucleophile | Product | Yield | Reference |
| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethyl crotonate | Good | [3] |
Wallach Degradation
The Wallach degradation is a specific application of the Favorskii rearrangement involving the treatment of α,α'-dibromocycloalkanones with a base to yield ring-contracted α-hydroxycycloalkanecarboxylic acids.[4] Subsequent oxidation furnishes the corresponding cyclic ketone. This reaction is a powerful tool for the synthesis of smaller carbocyclic rings from larger ones.
Application Notes:
The Wallach degradation provides an effective method for ring contraction of cyclic ketones. The use of α,α'-dibromo ketones as starting materials is crucial for this transformation. The reaction is typically carried out using aqueous alkali hydroxides. The resulting α-hydroxy acid can be isolated or directly oxidized to the corresponding ketone. This reaction has applications in the synthesis of strained cyclic systems and natural products.
Featured Protocol: Synthesis of 1-Hydroxycyclopentanecarboxylic Acid from 2,6-Dibromocyclohexanone
This protocol describes the Wallach degradation of 2,6-dibromocyclohexanone to 1-hydroxycyclopentanecarboxylic acid.[4]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2,6-Dibromocyclohexanone
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromocyclohexanone (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture under reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH < 2.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-hydroxycyclopentanecarboxylic acid.
-
The crude product can be purified by recrystallization.
-
Quantitative Data:
| Substrate | Base | Product | Yield | Reference |
| 2,6-Dibromocyclohexanone | Sodium hydroxide | 1-Hydroxycyclopentanecarboxylic acid | High | [4] |
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring system. The reaction involves the condensation of an α-haloketone with a thioamide. The use of α,α-dibromo ketones in this synthesis offers advantages in terms of reactivity and handling.[5]
Application Notes:
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing access to a wide variety of substituted thiazoles, which are prevalent in many biologically active compounds and pharmaceuticals.[6] The reaction of an α,α-dibromo ketone with a thioamide, such as thiourea, proceeds readily, often at room temperature, to afford the corresponding 2-aminothiazole derivative in high yield.[7] The enhanced reactivity of the dibromo ketone can lead to shorter reaction times and milder conditions compared to their monobromo counterparts.
Featured Protocol: Synthesis of 2-Amino-4-phenylthiazole from α,α-Dibromoacetophenone and Thiourea
This protocol outlines the synthesis of 2-amino-4-phenylthiazole from the reaction of α,α-dibromoacetophenone with thiourea.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
α,α-Dibromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium carbonate (Na2CO3) solution
-
Water
-
-
Procedure:
-
In a 20 mL scintillation vial, combine α,α-dibromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.
-
The product can be further purified by recrystallization from ethanol.
-
Quantitative Data:
| α-Dibromo Ketone | Thioamide | Product | Yield | Reference |
| α,α-Dibromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99% | [5] |
| Substituted α,α-dibromoacetophenones | Thiourea | Substituted 2-amino-4-arylthiazoles | 85-95% | [7] |
Quinoxaline Synthesis
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[8] A common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. α,α-Dibromo ketones can serve as effective precursors to the 1,2-dicarbonyl moiety in this reaction.
Application Notes:
The synthesis of quinoxalines from α,α-dibromo ketones and o-phenylenediamines provides a straightforward and efficient method to access this important heterocyclic scaffold. The reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol.[9] The α,α-dibromo ketone is believed to be a synthetic equivalent of the corresponding α-dicarbonyl compound under the reaction conditions. This method is applicable to a range of substituted α,α-dibromoacetophenones and o-phenylenediamines, allowing for the synthesis of a library of quinoxaline derivatives.
Featured Protocol: Synthesis of 2-Phenylquinoxaline from α,α-Dibromoacetophenone and o-Phenylenediamine
This protocol describes the synthesis of 2-phenylquinoxaline by the condensation of α,α-dibromoacetophenone with o-phenylenediamine.[9]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
α,α-Dibromoacetophenone
-
o-Phenylenediamine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve α,α-dibromoacetophenone (1.0 eq) in ethanol.
-
Add o-phenylenediamine (2.0 eq) to the solution.
-
Heat the reaction mixture under reflux for approximately 3-4 hours.[9]
-
Monitor the reaction progress by TLC.
-
After completion, remove about half of the solvent under reduced pressure.
-
Cool the reaction mixture to room temperature.
-
The solid product that separates out is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoxaline.
-
Quantitative Data:
| α,α-Dibromoacetophenone | o-Phenylenediamine | Product | Yield | Reference |
| α,α-Dibromoacetophenone | o-Phenylenediamine | 2-Phenylquinoxaline | 75% | [9] |
| 4-Methyl-α,α-dibromoacetophenone | o-Phenylenediamine | 2-(4-Methylphenyl)quinoxaline | 78% | [9] |
| 4-Chloro-α,α-dibromoacetophenone | o-Phenylenediamine | 2-(4-Chlorophenyl)quinoxaline | 82% | [9] |
Visualizations
Caption: Favorskii Rearrangement of an α,α'-Dibromo Ketone.
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Synthesis of Quinoxalines from α,α-Dibromo Ketones.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. longdom.org [longdom.org]
- 4. Favorskii Rearrangement [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
Synthesis of Substituted Acetophenones: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of substituted acetophenones, a crucial class of intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The following information is intended for researchers, scientists, and drug development professionals, offering a comparative overview of key synthetic methodologies, complete with quantitative data, detailed experimental procedures, and visual guides to reaction pathways and workflows.
Introduction
Substituted acetophenones are versatile building blocks in organic synthesis. The presence of a reactive ketone functional group and a modifiable aromatic ring allows for the construction of complex molecular architectures. This document outlines several robust methods for their synthesis, including classical approaches like Friedel-Crafts acylation and modern techniques such as palladium-catalyzed cross-coupling reactions and continuous flow synthesis.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental and widely utilized method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1]
Reaction Mechanism
The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired acetophenone derivative.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Quantitative Data
The following table summarizes the yields of various substituted acetophenones synthesized via Friedel-Crafts acylation of the corresponding substituted benzene with acetic anhydride.
| Substituted Benzene | Product | Reaction Time (h) | Yield (%) | Reference |
| Anisole | 4-Methoxyacetophenone | 2 | 97 | [3] |
| Toluene | 4-Methylacetophenone | 4 | 94 | [4] |
| Ethylbenzene | 4-Ethylacetophenone | 24 | 88 | [4] |
| Isopropylbenzene | 4-Isopropylacetophenone | 24 | 85 | [4] |
| tert-Butylbenzene | 4-tert-Butylacetophenone | 48 | 65 | [4] |
| Biphenyl | 4-Acetylbiphenyl | 24 | 91 | [4] |
| Naphthalene | 2-Acetylnaphthalene | 72 | 89 | [4] |
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Following the addition of acetyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a 5% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.[5]
Grignard Reagent-Based Syntheses
Grignard reactions provide a versatile and powerful method for the formation of carbon-carbon bonds and are particularly useful for the synthesis of ketones, including substituted acetophenones.[4] Two highly effective Grignard-based methods are the reaction of Grignard reagents with nitriles and the Weinreb-Nahm ketone synthesis.
Reaction with Organonitriles
This classic method involves the nucleophilic addition of a Grignard reagent to the carbon atom of a nitrile, which forms an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. This approach is straightforward and effective for a variety of substrates.[4]
Caption: Workflow for Grignard reaction with nitriles.
Quantitative Data: Grignard Reaction with Nitriles
| Aryl Grignard Reagent | Nitrile | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Acetonitrile | Acetophenone | 85 | [4] |
| 4-Tolylmagnesium bromide | Acetonitrile | 4-Methylacetophenone | 88 | [4] |
| 4-Methoxyphenylmagnesium bromide | Acetonitrile | 4-Methoxyacetophenone | 90 | [4] |
| 4-Chlorophenylmagnesium bromide | Acetonitrile | 4-Chloroacetophenone | 82 | [4] |
| 1-Naphthylmagnesium bromide | Acetonitrile | 1-Acetylnaphthalene | 78 | [4] |
Weinreb-Nahm Ketone Synthesis
This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent for the Grignard reagent. The key advantage of this approach is the formation of a stable, chelated tetrahedral intermediate that resists over-addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts and leading to high yields of the target ketone.[4] This method is known for its high selectivity and tolerance of a wide range of functional groups.[6]
Quantitative Data: Weinreb-Nahm Ketone Synthesis
| Aryl Grignard Reagent | Weinreb Amide | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | N-methoxy-N-methylacetamide | Acetophenone | 92 | [4] |
| 4-Fluorophenylmagnesium bromide | N-methoxy-N-methylacetamide | 4-Fluoroacetophenone | 95 | [4] |
| 3-Bromophenylmagnesium bromide | N-methoxy-N-methylacetamide | 3-Bromoacetophenone | 89 | [4] |
| 2-Thienylmagnesium chloride | N-methoxy-N-methylacetamide | 2-Acetylthiophene | 87 | [4] |
| 4-Biphenylmagnesium bromide | N-methoxy-N-methylacetamide | 4-Acetylbiphenyl | 91 | [4] |
Experimental Protocol: General Procedure for Weinreb-Nahm Ketone Synthesis
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methoxy-N-methylamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the stirred Weinreb amide solution via a syringe or an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude ketone by column chromatography on silica gel to obtain the pure substituted acetophenone.[4]
Palladium-Catalyzed Heck Arylation of Vinyl Ethers
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation. The arylation of electron-rich olefins, such as vinyl ethers, with aryl halides, provides a route to substituted acetophenones after hydrolysis of the initially formed vinyl ether.[7]
Reaction Mechanism
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the vinyl ether. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and releases the enol ether product, which is then hydrolyzed to the corresponding ketone.
Caption: Catalytic cycle of the Heck reaction for acetophenone synthesis.
Quantitative Data
The following table presents the yields for the synthesis of various substituted acetophenones via the Heck arylation of butyl vinyl ether with the corresponding aryl bromide, followed by acidic hydrolysis.
| Aryl Bromide | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | 1,4-Diacetylbenzene | 95 | [7] |
| 4-Bromobenzonitrile | 4-Acetylbenzonitrile | 92 | [7] |
| Methyl 4-bromobenzoate | Methyl 4-acetylbenzoate | 88 | [7] |
| 4-Bromoanisole | 4-Methoxyacetophenone | 98 | [7] |
| 1-Bromo-4-fluorobenzene | 4-Fluoroacetophenone | 94 | [7] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)acetophenone | 85 | [7] |
| 2-Bromonaphthalene | 2-Acetylnaphthalene | 90 | [7] |
Experimental Protocol: Synthesis of 4-Acetylbenzonitrile
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (1 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (1.5 mol%), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Addition of Reagents: Add 4-bromobenzonitrile (1.0 equivalent), butyl vinyl ether (2.0 equivalents), and the solvent (e.g., ethylene glycol).
-
Reaction: Heat the mixture at the desired temperature (e.g., 120°C) and stir until the starting material is consumed (monitored by GC or TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and add aqueous HCl (e.g., 2 M). Stir until the hydrolysis of the enol ether is complete.
-
Work-up: Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography to afford pure 4-acetylbenzonitrile.[7]
Continuous Flow Synthesis
Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. For the synthesis of substituted acetophenones, flow technology can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.
Conceptual Workflow
A typical flow setup involves pumping streams of reagents through a heated reactor coil where the reaction occurs. The product stream is then collected, and can be subjected to in-line purification or analysis.
Caption: A conceptual diagram of a continuous flow synthesis setup.
Application Notes
While comprehensive tables of quantitative data for the synthesis of a wide range of substituted acetophenones in continuous flow are not as readily available in the literature as for batch methods, the benefits of this technology have been demonstrated for related transformations. For example, the palladium-catalyzed formylation of aryl bromides to aryl aldehydes has been successfully performed in a continuous-flow setup with good to excellent yields. This suggests that similar success can be achieved for the synthesis of acetophenones via related palladium-catalyzed reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and purities compared to batch processes.
Conclusion
The synthesis of substituted acetophenones can be achieved through a variety of effective methods. The choice of a particular method will depend on factors such as the nature of the substrate, the desired scale of the reaction, and the available laboratory equipment.
-
Friedel-Crafts acylation remains a robust and widely used method, particularly for electron-rich aromatic substrates.
-
Grignard reagent-based syntheses , especially the Weinreb-Nahm protocol, offer high yields and excellent functional group tolerance, avoiding the over-addition issues sometimes seen with other organometallic reactions.
-
Palladium-catalyzed Heck arylation provides a modern and versatile route to substituted acetophenones, with high regioselectivity and good yields.
-
Continuous flow synthesis is an emerging technology that promises safer, more efficient, and scalable production of these important chemical intermediates.
Researchers and professionals in drug development are encouraged to consider these methodologies when planning the synthesis of novel substituted acetophenones.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(ii)-catalyzed synthesis of aryl ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the formation of side products.
Issue 1: Presence of a significant amount of mono-brominated side product, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
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Question: My reaction yields a mixture of the desired di-bromo product and a substantial amount of the mono-bromo intermediate. How can I drive the reaction to completion?
-
Answer: The formation of the mono-bromoacetophenone is a common intermediate step. To promote the formation of the desired 2,2-dibromo product, consider the following adjustments to your protocol:
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Stoichiometry of Bromine: Ensure that at least two equivalents of the brominating agent (e.g., molecular bromine) are used relative to the starting 1-(3,4-dimethoxyphenyl)ethanone. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to ensure complete conversion.
-
Reaction Time: The conversion of the mono-bromo intermediate to the di-bromo product may require a longer reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of other side products. A moderate temperature should be maintained, and adjustments should be made based on reaction monitoring.
-
Issue 2: Formation of aromatic ring-brominated side products.
-
Question: My product is contaminated with byproducts where bromine has substituted on the aromatic ring. How can I prevent this side reaction?
-
Answer: The dimethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. To minimize ring bromination, the following strategies are recommended:
-
Control of Reaction Conditions: Ring bromination is often favored by the presence of strong Lewis acid catalysts and higher temperatures. Conducting the reaction at a controlled, lower temperature (e.g., 0-5 °C) can significantly reduce the rate of aromatic substitution.
-
Slow Addition of Bromine: Adding the brominating agent dropwise over an extended period helps to maintain a low concentration of bromine in the reaction mixture. This low concentration favors the faster α-bromination over the slower ring bromination.
-
Choice of Solvent: The choice of solvent can influence the selectivity of the reaction. Non-polar or less polar solvents can sometimes disfavor ring bromination compared to more polar solvents.
-
Issue 3: Low overall yield of the desired product.
-
Question: After purification, the yield of this compound is lower than expected. What are the potential causes and solutions?
-
Answer: Low yields can result from a combination of incomplete reaction, formation of multiple side products, and losses during workup and purification. To improve the yield:
-
Optimize Reaction Parameters: Systematically optimize the reaction conditions as described in the points above to maximize the formation of the desired product.
-
Purification Technique: The choice of purification method is critical. Recrystallization is often an effective method for purifying crystalline products like this one. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary. Careful selection of the eluent system is crucial to separate the desired product from the starting material and side products.
-
Workup Procedure: Ensure that the workup procedure effectively removes any unreacted bromine and acidic byproducts without degrading the desired product. Washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) and a mild base (e.g., sodium bicarbonate) is a standard practice.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the synthesis of this compound?
A1: The primary side products are the mono-brominated intermediate, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, and isomers resulting from electrophilic substitution on the aromatic ring. Due to the activating effect of the two methoxy groups on the benzene ring, bromination can occur at the positions ortho or para to these groups.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, mono-bromo, and di-bromo products will have different Rf values. Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for monitoring the reaction and identifying the products formed.
Q3: What is the general mechanism for the α-dibromination of 1-(3,4-dimethoxyphenyl)ethanone?
A3: The reaction proceeds via an acid-catalyzed enolization mechanism. The carbonyl oxygen of the ketone is first protonated by an acid catalyst, which increases the acidity of the α-protons. A base then removes an α-proton to form an enol intermediate. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of bromine. This process occurs twice to yield the dibrominated product.
Quantitative Data Summary
While specific quantitative data for the side product distribution in the synthesis of this compound is not extensively reported in the literature, the following table summarizes the expected trends based on general principles of α-bromination of activated ketones.
| Reaction Condition | Effect on 2,2-Dibromo Product Yield | Effect on Mono-bromo Side Product | Effect on Ring Bromination Side Product |
| Bromine (equivalents) | |||
| < 2 eq. | Decreased | Increased | - |
| > 2 eq. | Increased (up to a point) | Decreased | Potentially Increased |
| Temperature | |||
| Low (0-5 °C) | May require longer reaction time | May persist if reaction time is short | Decreased |
| High | Faster reaction, but potential for degradation | Faster conversion to di-bromo | Increased |
| Rate of Bromine Addition | |||
| Slow (dropwise) | Optimized | Minimized at end of reaction | Decreased |
| Fast (bulk addition) | May decrease due to side reactions | May lead to localized high concentrations and side reactions | Increased |
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a closely related compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Researchers should optimize this protocol for their specific requirements.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine
-
Anhydrous Chloroform (or another suitable solvent like acetic acid)
-
Diethyl ether
-
Ice-cold water
-
Brine solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq.) in anhydrous chloroform.
-
Cool the stirred solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of bromine (2.1 eq.) in chloroform dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, or until TLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with ice-cold water, a saturated solution of sodium bisulfite (to quench excess bromine), a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in the synthesis.
Reaction Pathway and Side Reactions
Caption: Key reaction steps and potential side reactions.
Technical Support Center: Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 2,2-Dibromo Product with Significant Starting Material Remaining
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure at least 2.0 equivalents of the brominating agent are used. For some systems, a slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature. Be aware that higher temperatures can promote side reactions. |
| Poor Quality of Reagents | Use freshly opened or purified brominating agents. For instance, N-bromosuccinimide (NBS) should be recrystallized if it appears discolored. Ensure all solvents are anhydrous, as water can interfere with the reaction. |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact the reaction rate and selectivity. Consider screening solvents such as acetic acid, dichloromethane, or dioxane. |
Issue 2: Formation of Significant Amounts of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Mono-brominated byproduct)
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent or Reaction Time | The second bromination may be slower than the first under certain conditions. Ensure a sufficient excess of the brominating agent and adequate reaction time to form the dibromo product. |
| Non-homogenous Reaction Mixture | Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and consistent concentration of the brominating agent. |
Issue 3: Presence of Ring-Brominated Byproducts
The electron-rich nature of the 3,4-dimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution (ring bromination), a common side reaction.[1]
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Avoid high temperatures and prolonged reaction times, which can favor ring bromination. |
| Highly Activating Brominating Agent/Catalyst | Certain brominating agents or the presence of a Lewis acid catalyst can promote ring substitution. Consider using a milder brominating system. |
| Acidic Conditions | Strong acidic conditions can enhance the electrophilicity of the brominating agent, leading to ring attack. If using an acid catalyst, consider reducing its concentration or using a weaker acid. |
Issue 4: Complex Product Mixture and Difficult Purification
| Potential Cause | Recommended Solution |
| Multiple Side Reactions | A combination of incomplete reaction, over-bromination (tri-bromo byproducts), and ring bromination can lead to a complex mixture. Careful optimization of reaction conditions is crucial. |
| Decomposition of Product | The dibromo-ketone product may be unstable under certain workup or purification conditions. Avoid excessive heat and prolonged exposure to acidic or basic conditions during purification. |
| Ineffective Workup | Ensure the reaction is properly quenched to remove any unreacted bromine or brominating agent before workup. A wash with a reducing agent like sodium thiosulfate or sodium bisulfite solution is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
The choice of brominating agent depends on the desired reaction conditions and scale. Here's a comparison of common options:
| Brominating Agent | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Readily available and inexpensive. | Highly corrosive, toxic, and requires careful handling. Can lead to ring bromination, especially with electron-rich substrates. |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Often provides better selectivity for α-bromination. | Can require a radical initiator or light for benzylic bromination. May be less reactive for dibromination. |
| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) | An in-situ generation of bromine that can be effective for dibromination.[1] | Can also lead to ring bromination with activated aromatic rings.[1] Requires careful control of stoichiometry. |
Q2: What is the optimal solvent for this reaction?
Common solvents for the bromination of acetophenones include:
-
Acetic Acid: Often used with elemental bromine, it can act as both a solvent and a catalyst.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Inert solvents that are good for reactions with Br₂ or NBS. A protocol for a similar compound used chloroform.
-
Dioxane: Can be used with the H₂O₂/HBr system.[1]
The optimal solvent should be determined experimentally by running small-scale trials.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the mono-brominated intermediate, the di-brominated product, and any byproducts. The spots can be visualized under UV light.
Q4: What are the expected NMR chemical shifts for the product?
-
¹H NMR: A singlet for the methoxy protons (around 3.9-4.0 ppm), aromatic protons in the 6.9-7.8 ppm region, and a singlet for the proton at the dibrominated carbon (CHBr₂) likely downfield, possibly around 6.5-7.5 ppm.
-
¹³C NMR: Signals for the methoxy carbons (around 56 ppm), aromatic carbons, the carbonyl carbon (likely >180 ppm), and the carbon bearing the two bromine atoms (CHBr₂).
Experimental Protocols
Protocol 1: Dibromination using Elemental Bromine (Br₂)
This protocol is adapted from the synthesis of the structurally similar 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Elemental Bromine (Br₂)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
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Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.1-2.2 eq) in chloroform to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until TLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.
-
Cool the reaction mixture in an ice bath and quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Dibromination using H₂O₂-HBr System
This protocol is based on the general method described by Terent'ev et al. (2006) for the synthesis of 2,2-dibromo-1-arylethanones.[1]
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
48% aqueous Hydrobromic Acid (HBr)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in dioxane in a round-bottom flask, add 48% aqueous HBr (at least 2.5 eq).
-
To this mixture, add 30% aqueous H₂O₂ (2.0-4.0 eq) dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., room temperature).
-
Stir the reaction mixture for 20-60 minutes, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
References
Troubleshooting incomplete bromination of 3',4'-dimethoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of 3',4'-dimethoxyacetophenone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the bromination of 3',4'-dimethoxyacetophenone, providing potential causes and recommended solutions.
Q1: My bromination reaction is incomplete, and I have a significant amount of unreacted starting material. What are the possible causes and how can I resolve this?
Possible Causes:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent to the substrate may be too low.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure full conversion.
-
Poor Quality Brominating Agent: The brominating agent (e.g., Br₂, NBS) may have degraded over time, reducing its reactivity.
-
Inappropriate Solvent: The solvent used may not be suitable for the reaction, affecting the solubility of reagents or the reaction mechanism.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that the molar ratio of the brominating agent to 3',4'-dimethoxyacetophenone is appropriate. For α-bromination, a 1:1 to 1.1:1 ratio is typically used.[1]
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature. For instance, some brominations of acetophenone derivatives are conducted at temperatures up to 90°C.[1]
-
Use Fresh Brominating Agent: Ensure the brominating agent is of high purity and has been stored correctly. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored.
-
Solvent Selection: Acetic acid is a common solvent for this type of reaction.[1] Other solvents like methanol in the presence of an acid catalyst have also been reported for similar substrates.[3] Ensure the starting material is fully dissolved in the chosen solvent.
Q2: I am observing the formation of multiple products, including di- and/or poly-brominated species. How can I improve the selectivity for mono-bromination?
Possible Causes:
-
Excess Brominating Agent: Using a significant excess of the brominating agent can lead to over-bromination.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can result in further bromination of the desired product.[4]
-
Activating Nature of the Substrate: The two methoxy groups on the aromatic ring are activating, making the ring susceptible to electrophilic substitution, which can compete with α-bromination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of brominating agent used. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient.[1]
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[4]
-
Control Rate of Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture, which can help minimize over-bromination.[2]
-
Temperature Control: Perform the reaction at a lower temperature to improve selectivity. For some systems, temperatures between 0-10°C are effective.
Q3: My primary product is the result of bromination on the aromatic ring instead of the desired α-position of the acetyl group. How can I favor α-bromination?
Possible Causes:
-
Reaction Conditions Favoring Electrophilic Aromatic Substitution: The presence of Lewis acids (e.g., FeBr₃) or protic, polar solvents can promote nuclear bromination. The electron-rich nature of the 3',4'-dimethoxyacetophenone ring makes it prone to this side reaction.[3]
-
Choice of Brominating Agent: Some brominating agents are more prone to effecting aromatic substitution under certain conditions.
Troubleshooting Steps:
-
Acid-Catalyzed Enolization: To favor α-bromination, conditions that promote the formation of the enol intermediate are necessary. This is typically achieved under acidic conditions.[5] The reaction of the enol with bromine is much faster than electrophilic aromatic substitution on the deactivated ring (due to the acetyl group). However, the methoxy groups are activating, creating a delicate balance.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts like FeBr₃ or AlCl₃ if α-bromination is the desired outcome, as these strongly promote aromatic substitution.[6][7]
-
Use of Specific Reagents: Reagents like pyridine hydrobromide perbromide are known to be effective for α-bromination of ketones.[1] Copper(II) bromide in a solvent mixture like chloroform-ethyl acetate can also be highly selective for α-bromination.[4]
-
Solvent Choice: Using less polar solvents can sometimes disfavor nuclear bromination.
Q4: The reaction mixture has turned dark, and I am getting a low yield of a tarry product. What could be the cause?
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or highly concentrated reagents can lead to degradation of the starting material or product.[4]
-
Oxidation: Some brominating agents can act as oxidants, leading to undesired side reactions and decomposition.[4]
-
Presence of Impurities: Impurities in the starting material or solvent can catalyze decomposition pathways.
Troubleshooting Steps:
-
Moderate Reaction Conditions: Lower the reaction temperature and ensure slow, controlled addition of the brominating agent.
-
Use a Milder Brominating Agent: Consider using a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[1][4]
-
Ensure High Purity of Reagents: Use purified starting materials and anhydrous solvents to minimize side reactions.
-
Inert Atmosphere: If the substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[4]
Data Presentation
Table 1: Comparison of Brominating Agents for Acetophenone Derivatives
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [1] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | [1] |
| Copper(II) Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [1] |
| Bromine | 2-Benzyloxy-5-methylacetophenone | Methanol/HCl | 0-5 | 2 | 89 | [3] |
Note: This table presents data for similar acetophenone derivatives to provide a comparative context for reagent selection.
Experimental Protocols
Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a procedure for the bromination of 4-chloroacetophenone and is expected to be effective for 3',4'-dimethoxyacetophenone.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',4'-dimethoxyacetophenone (1.0 mmol) in glacial acetic acid (10 mL).
-
Reagent Addition: Add pyridine hydrobromide perbromide (1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid and pyridine salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: α-Bromination using Bromine in Methanol/HCl
This protocol is based on a general method for the selective side-chain bromination of acetophenone derivatives.[3]
-
Setup: Dissolve 3',4'-dimethoxyacetophenone (2.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.
-
Acidification: Add concentrated HCl (1 mL) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (2.0 mmol) in methanol (10 mL) dropwise to the cooled solution while stirring. Maintain the temperature between 0-5°C.
-
Reaction: Stir the solution for 1 hour at 0-5°C, and then for another hour at room temperature.
-
Workup: Remove the solvent under reduced pressure. Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete bromination.
Caption: Factors influencing bromination selectivity.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of monobrominated impurities from 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, specifically focusing on the elimination of the monobrominated analog, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
Problem 1: Persistent Monobrominated Impurity Detected After Initial Purification
Possible Causes:
-
Incomplete Bromination: The initial reaction may not have gone to completion, leaving unreacted monobrominated intermediate.
-
Co-crystallization: The monobrominated and dibrominated compounds have similar crystal lattice structures, leading to co-crystallization during recrystallization attempts.
-
Similar Polarity: The two compounds exhibit very close polarity, making separation by column chromatography challenging.[1]
Recommended Actions:
-
Reaction Optimization: Ensure the bromination reaction goes to completion by adjusting reaction conditions. This may involve increasing the equivalents of the brominating agent, extending the reaction time, or elevating the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting monobrominated species is no longer visible.
-
Iterative Recrystallization: Perform multiple recrystallization steps. While challenging, slight differences in solubility can be exploited over several iterations.
-
Chromatography Optimization: For column chromatography, use a long column with a shallow solvent gradient to enhance separation. A non-polar eluent system, such as hexane/ethyl acetate, with a very low percentage of the more polar solvent is recommended to maximize the resolution between the two compounds.[1]
Problem 2: Oiling Out During Recrystallization
Possible Cause:
-
The crude material is melting in the hot solvent before it fully dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is more likely if the crude product is highly impure.[2]
Recommended Actions:
-
Re-dissolution: If oiling occurs, reheat the solution until the oil redissolves.
-
Solvent Addition: Add a small amount of additional hot solvent to ensure complete dissolution.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. A Dewar flask or insulating the flask can facilitate slow cooling.[2]
Problem 3: Low Recovery of Pure Product After Purification
Possible Causes:
-
Aggressive Purification: Multiple purification steps can lead to significant product loss.
-
Product Degradation: Brominated ketones can be susceptible to degradation, especially if exposed to light or heat for extended periods.[3]
-
Sub-optimal Recrystallization Conditions: Using an excessive amount of solvent or not cooling the solution to a sufficiently low temperature can result in a significant portion of the product remaining in the mother liquor.[2]
Recommended Actions:
-
Optimize Solvent Volume: In recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.[2]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation before filtration.[2]
-
Protect from Light and Heat: Store the compound in an amber vial and avoid prolonged exposure to high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purity of this compound during the purification process?
A1: High-Performance Liquid Chromatography (HPLC) is the most effective quantitative method to assess the purity and determine the ratio of monobrominated to dibrominated product.[4] For a quick qualitative assessment during an experiment, Thin Layer Chromatography (TLC) can be used, though the spots may be very close. Staining with a potassium permanganate solution can help visualize the spots.
Q2: Can I use an alternative to column chromatography for purification?
A2: Besides recrystallization, another potential technique is fractional distillation under reduced pressure. However, this is only feasible if the boiling points of the monobrominated and dibrominated compounds are sufficiently different and if the compounds are thermally stable at their boiling points. Given that alpha-bromo ketones can be heat-sensitive, this method should be approached with caution.
Q3: What are the ideal solvent systems for recrystallization and column chromatography?
A3:
-
Recrystallization: A common solvent system for similar compounds is a mixture of a good solvent (where the compound is soluble) and a poor solvent (where the compound is less soluble). For this compound, start with solvent systems like ethyl acetate/hexane or dichloromethane/hexane.[5]
-
Column Chromatography: A non-polar mobile phase is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 1% and slowly increasing to 5%) can be effective.[1]
Experimental Protocols
Protocol 1: Optimized Column Chromatography for Removal of Monobrominated Impurity
-
Column Preparation: Pack a long glass column (e.g., 50 cm length, 2 cm diameter) with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity by adding ethyl acetate in small increments (e.g., 0.5% increments).
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify the fractions containing the pure dibrominated product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Iterative Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Precipitation: Slowly add hexane while the solution is still warm until a slight turbidity persists.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum.
-
Purity Check and Repetition: Check the purity of the crystals by HPLC or NMR. Repeat the recrystallization process until the desired purity is achieved.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Pros | Cons | Typical Purity Achieved |
| Column Chromatography | High resolution possible with optimization. | Can be time-consuming and require large solvent volumes. | >98% |
| Recrystallization | Simple, scalable, and can yield high-purity crystals. | May have lower recovery; co-crystallization can be an issue.[2] | 95-99% (may require multiple iterations) |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Controlling temperature in the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guide
Effective temperature control is paramount in the synthesis of this compound to ensure optimal yield and purity by minimizing side reactions. The bromination of acetophenones is an exothermic process, and improper temperature management can lead to a variety of undesired outcomes.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low.2. Insufficient reaction time.3. Inactive brominating agent. | 1. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).2. Extend the reaction time and continue monitoring.3. Use a fresh, high-purity brominating agent. |
| Formation of Monobrominated Product (2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | 1. Insufficient amount of brominating agent.2. Reaction temperature is too low for the second bromination to occur efficiently. | 1. Ensure at least two equivalents of the brominating agent are used.2. After the initial bromination, a slight increase in temperature may be necessary to facilitate the second bromination. Monitor closely by TLC. |
| Formation of Side-Products (e.g., Ring Bromination) | 1. Reaction temperature is too high, promoting electrophilic aromatic substitution.2. Presence of a strong Lewis acid catalyst. | 1. Maintain a low reaction temperature, ideally between 0-5 °C, especially during the addition of the brominating agent.[1] 2. Avoid the use of strong Lewis acids if α-bromination is the desired outcome. An acid catalyst like acetic acid is commonly used. |
| Reaction is Too Vigorous or Uncontrollable | 1. The addition of the brominating agent (e.g., liquid bromine) is too fast.2. The reaction is highly exothermic. | 1. Add the brominating agent dropwise, ensuring the temperature of the reaction mixture does not rise significantly.[1] 2. Cool the reaction mixture in an ice or ice/salt bath during the addition of the brominating agent.[1] |
| Formation of Tribrominated or Other Polybrominated Products | 1. Excess of brominating agent.2. High reaction temperature. | 1. Use a stoichiometric amount of the brominating agent (2.0 to 2.2 equivalents).2. Maintain a low and controlled reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound is typically low, in the range of 0-5 °C, especially during the addition of the brominating agent. This is to control the exothermic nature of the reaction and to prevent side reactions such as ring bromination, which can be promoted at higher temperatures. One study on a similar compound, 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, maintained a temperature of 0 °C (273 K) during the addition of bromine.
Q2: How does temperature affect the selectivity of the bromination?
A2: Temperature plays a critical role in the selectivity of the bromination of acetophenones. Higher temperatures can increase the rate of reaction but may also lead to the formation of undesired by-products. For 1-(3,4-dimethoxyphenyl)ethanone, the two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. High temperatures can therefore favor the bromination of the aromatic ring in addition to the desired α-bromination of the acetyl group.
Q3: Can the reaction be run at room temperature?
A3: While some brominations of acetophenones can be conducted at room temperature, it is generally not recommended for the synthesis of the dibromo- product, especially with an activated aromatic ring. Running the reaction at room temperature increases the risk of side reactions and can make the reaction difficult to control, potentially leading to a lower yield and a more complex purification process. A synthesis of the monobrominated compound, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, has been reported at room temperature.
Q4: What are the signs of an uncontrolled reaction, and what should I do?
A4: Signs of an uncontrolled reaction include a rapid increase in temperature, excessive evolution of hydrogen bromide gas, and a darkening of the reaction mixture. If you observe these signs, you should immediately cease the addition of the brominating agent and cool the reaction vessel in an ice bath.
Experimental Protocol
This protocol is a representative method adapted from general procedures for the α-bromination of acetophenones and specific examples of similar compounds.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)
-
Glacial Acetic Acid or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by the careful addition of a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for temperature control.
Caption: Reaction pathway and potential side-products.
References
Technical Support Center: Preventing Over-bromination in Ketone Synthesis
Welcome to the technical support center for professionals engaged in ketone synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-bromination. The information herein is curated for researchers, scientists, and drug development professionals to ensure precise and controlled synthesis of brominated ketone intermediates, which are vital in the development of new therapeutics.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ketone bromination, and why does over-bromination occur?
The α-halogenation of ketones can be conducted under acidic or basic conditions.[3]
-
Acid-Catalyzed Bromination: This reaction proceeds through an enol intermediate.[4][5][6][7] The ketone is first protonated by an acid catalyst, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile and attacks molecular bromine.[4][7] A key aspect of this mechanism is that the introduction of a bromine atom to the α-carbon is deactivating, making the protonation of the carbonyl oxygen less favorable for a second bromination.[3] This inherent deactivation is why acid-catalyzed conditions generally favor mono-bromination.[3][8] However, over-bromination can still occur if reaction conditions are not carefully controlled.
-
Base-Catalyzed Bromination: In the presence of a base, a proton is removed from the α-carbon to form an enolate anion.[9] This enolate then attacks bromine. Unlike the acid-catalyzed mechanism, the electron-withdrawing nature of the first bromine atom increases the acidity of the remaining α-hydrogens.[3] This makes subsequent deprotonations and brominations faster, leading to polybrominated products.[3][9] This is why base-catalyzed conditions often result in di- or tri-brominated ketones, and in the case of methyl ketones, can lead to the haloform reaction.[3][10]
Q2: How does the choice of brominating agent affect the selectivity of the reaction?
While molecular bromine (Br₂) is a common reagent, alternatives can offer better selectivity and handling.[4][11] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used under acidic conditions to favor mono-bromination.[4][12][13][14] Other reagents like ammonium hydrotribromide salts have also been developed to provide convenient and selective mono-bromination of aryl methyl ketones under mild conditions.[11]
Q3: Can reaction temperature be used to control the extent of bromination?
Yes, temperature control is crucial. Exothermic reactions can lead to a rapid increase in temperature, which can accelerate the reaction rate and promote over-bromination. Performing the reaction at a lower temperature, for instance in an ice bath, can help to moderate the reaction rate and improve selectivity for the mono-brominated product.[15]
Q4: I am observing bromination on an aromatic ring in my aralkyl ketone substrate. How can I prevent this side reaction?
Ring bromination is a potential side reaction, especially for aralkyl ketones with activating groups on the aromatic ring. The choice of solvent and catalyst can direct the regioselectivity. For instance, using N-bromosuccinimide with acidic Al₂O₃ in methanol at reflux has been shown to selectively produce α-monobrominated products. In contrast, using neutral Al₂O₃ in acetonitrile can favor nuclear bromination.[12]
Troubleshooting Guides
Issue 1: Excessive Formation of Di- and Poly-brominated Products
Symptoms:
-
GC-MS or NMR analysis of the crude product shows significant peaks corresponding to di-, tri-, or other poly-brominated species.
-
Difficulty in purifying the desired mono-brominated product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Reaction Conditions | For selective mono-bromination, use acidic conditions (e.g., acetic acid or a catalytic amount of HBr).[4][5] Avoid basic conditions, as they inherently favor polyhalogenation.[3] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio or a slight excess of the ketone relative to the brominating agent to increase the probability of reacting with an unbrominated ketone.[16] |
| Poor Mixing | Ensure efficient and vigorous stirring to rapidly disperse the brominating agent as it is added. This prevents localized high concentrations that can lead to over-bromination.[16] |
| Rapid Addition of Brominating Agent | Add the brominating agent slowly and dropwise. This maintains a low concentration of the brominating species in the reaction mixture at any given time.[16] |
| High Reaction Temperature | Maintain a low and controlled reaction temperature. Use an ice bath to manage any exotherm, especially during the addition of the brominating agent.[15] |
Issue 2: The Bromination Reaction is Sluggish or Fails to Initiate
Symptoms:
-
TLC or other monitoring techniques show little to no consumption of the starting ketone over time.
-
The characteristic color of bromine (if used) persists for an extended period.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Catalyst | The acid-catalyzed enolization is often the rate-determining step.[6] Ensure an adequate amount of acid catalyst is present. |
| Low Reaction Temperature | While low temperatures can control selectivity, they can also slow down the reaction. If the reaction is too slow, consider allowing the temperature to slowly rise to room temperature after the addition of the brominating agent is complete. |
| Impure Reagents | Use reagents of high purity. Impurities in the ketone or solvent can sometimes inhibit the reaction. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of a Ketone using N-Bromosuccinimide (NBS)
This protocol is adapted for the selective α-mono-bromination of ketones.
Materials:
-
Ketone (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq.)
-
Ammonium acetate (catalyst, 0.1 eq.)
-
Solvent (e.g., Carbon Tetrachloride for acyclic ketones, Diethyl Ether for cyclic ketones)[13]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone in the appropriate solvent.
-
Add the ammonium acetate catalyst to the solution and stir for 5-10 minutes.
-
Add the N-Bromosuccinimide portion-wise to the stirred solution.
-
For acyclic ketones, heat the reaction mixture to reflux (approx. 80°C in CCl₄). For cyclic ketones, the reaction can often proceed at room temperature (25°C in Et₂O).[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Purify the product by column chromatography or distillation as required.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the reaction mechanisms and a logical workflow for addressing over-bromination.
Caption: Acid- vs. Base-Catalyzed Bromination Pathways.
Caption: Troubleshooting Workflow for Over-bromination.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α -Bromination versus Ring Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guides
The hydrolysis of this compound can lead to two primary products depending on the reaction conditions: the direct hydrolysis product, 1-(3,4-dimethoxyphenyl)ethane-1,2-dione , or the rearranged product, 3,4-dimethoxyphenylacetic acid , via a Favorskii rearrangement. This guide is divided into troubleshooting for each of these synthetic pathways.
Pathway 1: Synthesis of 1-(3,4-dimethoxyphenyl)ethane-1,2-dione (Direct Hydrolysis/Oxidation)
This pathway focuses on the conversion of the dibromo ketone to the corresponding α-dicarbonyl compound. A common method to achieve this is through a Kornblum-type oxidation using dimethyl sulfoxide (DMSO).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Increase reaction time and/or temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. For Kornblum-type oxidations, temperatures are often elevated (80-150°C).[1] - Ensure proper mixing: Vigorous stirring is essential for heterogeneous reactions. |
| Decomposition of starting material or product | - Use milder conditions: If TLC shows multiple spots and charring, the reaction conditions may be too harsh. Consider lowering the temperature. - Use a milder base: Strong bases can promote side reactions. For the Kornblum oxidation, a mild base like sodium bicarbonate is often used.[1] |
| Poor quality of reagents | - Use anhydrous DMSO: Water can interfere with the reaction. Use freshly opened or properly dried DMSO. - Check the purity of the starting material: Impurities in the this compound can lead to side reactions. Purify the starting material if necessary. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Favorskii rearrangement | - Avoid strong bases: The use of strong bases like sodium hydroxide or alkoxides can favor the Favorskii rearrangement. Stick to milder bases like sodium bicarbonate for the direct hydrolysis/oxidation. - Control the temperature: Higher temperatures can sometimes promote rearrangement pathways. |
| Over-oxidation | - Carefully control stoichiometry: While the Kornblum oxidation is generally selective, prolonged reaction times or excessive temperatures could potentially lead to cleavage of the dicarbonyl product. Monitor the reaction and stop it once the starting material is consumed. |
| Formation of α-hydroxy or α-methoxy ketones | - Ensure anhydrous conditions: The presence of water or alcohol nucleophiles can lead to substitution products. |
Pathway 2: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Favorskii Rearrangement)
This pathway aims to produce the rearranged carboxylic acid. This is typically achieved using a strong base like sodium hydroxide or a sodium alkoxide.
Issue 1: Low Yield of Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure sufficient base: The Favorskii rearrangement requires at least two equivalents of base (one for the rearrangement and one to deprotonate the resulting carboxylic acid). An excess of base is often used. - Increase reaction temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common. |
| Formation of α-hydroxy ketone or other substitution products | - Use a non-nucleophilic base if possible: However, for the formation of the carboxylic acid, a nucleophilic base like hydroxide is necessary. Ensure that the conditions favor rearrangement over simple substitution. - Use an alkoxide base for ester formation: If the goal is the corresponding ester, using an alkoxide base (e.g., sodium methoxide in methanol) is the standard procedure. The ester can then be hydrolyzed to the carboxylic acid in a separate step. |
Issue 2: Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Competing direct hydrolysis | - Use a strong, non-aqueous base initially: If isolating the rearranged product is challenging, consider using a strong base like sodium methoxide in methanol to form the methyl ester first. The ester is often easier to purify than the carboxylic acid, and can be subsequently hydrolyzed. |
| Elimination reactions | - Control reaction temperature: While less common for gem-dihalo compounds, elimination to form α,β-unsaturated carbonyl compounds can occur with α,α'-dihaloketones.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
A1: The product depends on the reaction conditions. Treatment with a mild base in DMSO (Kornblum oxidation) is expected to yield 1-(3,4-dimethoxyphenyl)ethane-1,2-dione.[1][3] In contrast, reaction with a strong base like sodium hydroxide or sodium methoxide will likely lead to a Favorskii rearrangement, producing 3,4-dimethoxyphenylacetic acid or its corresponding ester.
Q2: My reaction is turning dark brown/black. What does this indicate?
A2: A dark coloration often suggests decomposition of the starting material or product. This can be caused by excessively high temperatures, a strong base, or the presence of impurities. It is advisable to monitor the reaction by TLC and consider using milder conditions if significant decomposition is observed.
Q3: How can I differentiate between the direct hydrolysis product and the Favorskii rearrangement product?
A3: The two products have distinct chemical structures and can be differentiated by standard analytical techniques:
-
1H NMR Spectroscopy: 1-(3,4-dimethoxyphenyl)ethane-1,2-dione will show a characteristic singlet for the aldehydic proton, in addition to the aromatic and methoxy signals. 3,4-dimethoxyphenylacetic acid will have a singlet for the benzylic CH2 group and a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The dione will show two distinct carbonyl stretching frequencies. The carboxylic acid will exhibit a broad O-H stretch and a carbonyl stretch.
-
Mass Spectrometry: The two compounds have different molecular weights and will show distinct parent ions.
Q4: Can I use other oxidizing agents for the direct conversion to the dione?
A4: While the Kornblum oxidation is a common method, other oxidation procedures for converting α-halo ketones to α-dicarbonyl compounds may be applicable. However, these need to be carefully selected to avoid unwanted side reactions with the electron-rich aromatic ring.
Quantitative Data
The following table summarizes typical reaction parameters for transformations related to the hydrolysis of 2,2-dibromoacetophenones. Please note that optimal conditions for this compound may vary and require experimental optimization.
| Parameter | Kornblum-type Oxidation | Favorskii Rearrangement |
| Product | 1-(3,4-dimethoxyphenyl)ethane-1,2-dione | 3,4-dimethoxyphenylacetic acid (or ester) |
| Base | Sodium Bicarbonate (NaHCO3) | Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Methanol (for ester) or aqueous solvent mixture (for acid) |
| Temperature | 80 - 150 °C | 25 - 60 °C |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dimethoxyphenyl)ethane-1,2-dione via Kornblum-type Oxidation
This protocol is adapted from general procedures for the Kornblum oxidation of α-halo ketones.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and sodium bicarbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3,4-dimethoxyphenyl)ethane-1,2-dione.
Protocol 2: Synthesis of Methyl 3,4-dimethoxyphenylacetate via Favorskii Rearrangement
This protocol is based on general procedures for the Favorskii rearrangement.
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF).
-
Reaction: Slowly add the solution of the dibromo ketone to the sodium methoxide solution at 0 °C with stirring.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 3,4-dimethoxyphenylacetate.
-
(Optional) Hydrolysis to Carboxylic Acid: The purified methyl ester can be hydrolyzed to 3,4-dimethoxyphenylacetic acid by refluxing with aqueous sodium hydroxide, followed by acidic work-up.
Visualizations
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: Troubleshooting logic for the hydrolysis of this compound.
References
Stability of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, with a specific focus on its stability and behavior under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in the presence of acids?
Based on the chemistry of its functional groups, this compound has two primary sites susceptible to reaction under acidic conditions: the α,α-dibromo ketone moiety and the 3,4-dimethoxyphenyl group.
-
α,α-Dibromo Ketone: This functional group is generally stable under acidic conditions. Acid-catalyzed halogenation of ketones proceeds through an enol intermediate.[1] Since the alpha carbon is already di-brominated, further halogenation is not expected. The Favorskii rearrangement, a common reaction of α-halo ketones, occurs under basic conditions and is not anticipated in an acidic environment.[2][3][4]
-
3,4-Dimethoxyphenyl Group (Veratrole moiety): The methoxy ether linkages on the aromatic ring are susceptible to cleavage by strong acids, particularly hydrohalic acids (HBr, HI) and Lewis acids.[5][6][7] This reaction typically requires forcing conditions, such as elevated temperatures. Cleavage of one or both methoxy groups would lead to the formation of phenolic derivatives.
Q2: What are the potential degradation products of this compound in a strong acidic medium?
The primary degradation products would likely arise from the cleavage of the ether bonds of the dimethoxybenzene ring. Potential byproducts include:
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2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
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2,2-Dibromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
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2,2-Dibromo-1-(3,4-dihydroxyphenyl)ethanone
The formation of these products is dependent on the strength of the acid, the temperature, and the reaction time.
Q3: Can the Favorskii rearrangement occur under acidic conditions?
No, the Favorskii rearrangement is a base-catalyzed reaction.[3][8] It involves the formation of an enolate, which then undergoes intramolecular nucleophilic substitution. These conditions are not met in an acidic medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected byproducts observed during a reaction in acidic media. | Cleavage of the methoxy ether linkages on the 3,4-dimethoxyphenyl ring due to strong acidic conditions or high temperatures. | - Use a milder acid if the reaction chemistry allows. - Reduce the reaction temperature. - Minimize the reaction time. - Analyze the byproducts by techniques such as LC-MS or NMR to confirm their identity as phenolic derivatives. |
| Low yield of the desired product in an acid-catalyzed reaction. | Degradation of the starting material, this compound. | - Perform a stability study of the starting material under the reaction conditions (see Experimental Protocols section). - Consider alternative synthetic routes that avoid strongly acidic conditions. |
| Discoloration of the reaction mixture. | Formation of phenolic byproducts, which can be susceptible to oxidation. | - If phenolic byproducts are confirmed, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Acidic Conditions
Objective: To determine the stability of this compound in a given acidic solution over time.
Materials:
-
This compound
-
Acidic solution of interest (e.g., 1M HCl in a suitable solvent)
-
Internal standard (a non-reactive compound for chromatographic analysis)
-
HPLC or GC-MS equipment
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare a stock solution of the internal standard.
-
In a thermostated reaction vessel, add the acidic solution and allow it to reach the desired temperature.
-
At time zero (t=0), add a known volume of the this compound stock solution and the internal standard stock solution to the acidic solution.
-
Immediately withdraw an aliquot of the reaction mixture, quench the acid with a suitable base (e.g., sodium bicarbonate solution), and extract the organic components.
-
Repeat the sampling at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the samples by HPLC or GC-MS to determine the concentration of this compound relative to the internal standard at each time point.
-
Plot the concentration of the compound versus time to assess its stability. The emergence of new peaks should be investigated to identify potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound under acidic conditions.
Caption: Potential acid-catalyzed degradation pathway via ether cleavage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Favorskii Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction time for the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no conversion of starting material (3',4'-Dimethoxyacetophenone) | 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Presence of moisture in the reaction. | 1. Use a fresh, properly stored brominating agent (e.g., bromine, NBS). 2. Gradually increase reaction time and/or temperature while monitoring the reaction by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| SYN-002 | Formation of significant amount of mono-bromo product (2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | 1. Insufficient amount of brominating agent. 2. Reaction time is too short for complete dibromination. | 1. Use at least 2.2 equivalents of the brominating agent. 2. Increase the reaction time and monitor the disappearance of the mono-bromo spot by TLC. |
| SYN-003 | Presence of nuclear bromination byproducts | The electron-rich nature of the 3,4-dimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution, especially under harsh conditions.[1] | 1. Perform the reaction at a lower temperature. 2. Use a less polar solvent to decrease the rate of aromatic bromination. 3. Add the brominating agent slowly and in a controlled manner. |
| SYN-004 | Formation of a dark-colored reaction mixture or tar | 1. Reaction temperature is too high, leading to decomposition. 2. Extended reaction times can lead to side reactions and polymerization. | 1. Maintain a controlled temperature throughout the reaction. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level. |
| PUR-001 | Difficulty in separating the dibromo product from the mono-bromo byproduct by column chromatography | The polarity of the mono- and di-bromo products can be very similar. | 1. Use a long chromatography column with a high surface area silica gel. 2. Employ a solvent system with low polarity (e.g., a high ratio of hexane to ethyl acetate) and a shallow gradient to improve separation. |
| PUR-002 | Oily product after purification | The product may be impure, with residual solvent or byproducts preventing crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. If the product remains oily, re-purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the synthesis of this compound?
A1: The optimal reaction time is a critical parameter that depends on several factors, including the choice of brominating agent, solvent, and reaction temperature. Based on studies of similar acetophenone derivatives, a reaction time of 3 to 4 hours at room temperature is often a good starting point when using N-Bromosuccinimide (NBS) in ethyl acetate. However, it is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material and the mono-bromo intermediate are no longer visible to avoid the formation of further byproducts. One study on the bromination of acetophenone derivatives found that extending the reaction time beyond the optimal point can lead to a decrease in yield due to the formation of undesired by-products.[2]
Q2: How can I minimize the formation of the mono-bromo byproduct?
A2: To favor the formation of the desired 2,2-dibromo product, it is essential to use a stoichiometric excess of the brominating agent. Typically, 2.2 to 2.5 equivalents of bromine or NBS are recommended. Additionally, ensuring a sufficient reaction time is crucial to allow for the second bromination to occur. Monitoring the reaction by TLC for the disappearance of the mono-bromo spot is the most effective way to determine the appropriate reaction time.
Q3: What are the common side reactions, and how can they be avoided?
A3: The most common side reaction is nuclear bromination, where bromine substitutes on the aromatic ring instead of the alpha-carbon. This is due to the activating effect of the two methoxy groups on the phenyl ring.[1] To minimize this, it is recommended to carry out the reaction at a controlled, low temperature (e.g., 0-5 °C during bromine addition) and to add the brominating agent dropwise. Using a less polar solvent can also help suppress electrophilic aromatic substitution. Over-bromination to a tri-bromo product can also occur with prolonged reaction times or a large excess of the brominating agent.
Q4: What is the best method for purifying the final product?
A4: The crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate in hexane is commonly used. Due to the similar polarities of the desired dibromo product and the mono-bromo byproduct, a long column and a shallow elution gradient are often necessary for good separation. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be performed after column chromatography to obtain a highly pure product.
Q5: The product appears as a persistent oil. How can I induce crystallization?
A5: If the purified product remains an oil, it may be due to the presence of minor impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it still does not solidify, you can try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, like cold hexane) and stir vigorously. This can sometimes induce precipitation or crystallization.
-
Re-purification: If the above methods fail, the product is likely still impure and requires another round of purification.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar α,α-dibromo ketones and is optimized for high yield and purity.
Materials:
-
3',4'-Dimethoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous ethyl acetate.
-
Add N-Bromosuccinimide (2.2 eq) to the solution in portions over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 3-4 hours.
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Once the starting material and mono-bromo intermediate are consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives
Data extrapolated from a study on the bromination of various acetophenone derivatives, which can serve as a guideline for optimizing the reaction time for 3',4'-dimethoxyacetophenone.
| Reaction Time (hours) | 4-Trifluoromethylacetophenone Yield (%) | 4-Trifluoromethoxyacetophenone Yield (%) |
| 2 | 85 ± 5 | 84 ± 6 |
| 3 | 90 ± 5 | 88 ± 6 |
| 4 | 86 ± 4 | 86 ± 5 |
| Source: Adapted from a study on the application of α-bromination reactions in experimental teaching.[2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting pathway for common issues in the synthesis of this compound.
References
Technical Support Center: Solvent Selection for Ketone Bromination
Welcome to the Technical Support Center for the bromination of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding solvent selection in this critical synthetic transformation. The alpha-bromination of ketones is a fundamental process in organic synthesis, yielding versatile intermediates for the creation of a wide array of compounds, including pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the bromination of ketones?
A1: The solvent plays a crucial role in the bromination of ketones by:
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Dissolving reactants: Ensuring the ketone, brominating agent, and any catalyst are in the same phase to facilitate the reaction.
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Influencing reaction mechanism: The polarity and protic/aprotic nature of the solvent can affect the rate of enol or enolate formation, which is often the rate-determining step.[1][2]
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Stabilizing intermediates: Solvents can stabilize charged intermediates or transition states, thereby influencing the reaction rate and selectivity.
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Controlling reaction temperature: The boiling point of the solvent determines the maximum temperature for a reaction at atmospheric pressure.
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Affecting regioselectivity: In the case of unsymmetrical ketones, the solvent can influence which α-carbon is brominated.[3]
Q2: What are the most common solvents used for the acid-catalyzed bromination of ketones?
A2: Acetic acid is a particularly useful and frequently employed solvent for the acid-catalyzed α-bromination of ketones.[1][2][4][5][6] Other common solvents include dichloromethane, chloroform, and carbon tetrachloride.[7] Methanol and ethanol have also been reported.[8] The choice of solvent can impact reaction rates and yields. For instance, in some cases, dichloromethane has been shown to provide better selectivity and yield compared to acetonitrile, diethyl ether, THF, or n-hexane.[9]
Q3: Can water be used as a solvent for the bromination of ketones?
A3: Yes, innovative and environmentally friendly methods have been developed that utilize water as a solvent. For example, an aqueous H2O2–HBr system can be used to effectively brominate various ketones at room temperature, often without the need for a catalyst.[10] This "on water" method is characterized by the use of inexpensive reagents and a reduced environmental impact.[10]
Q4: Are there solvent-free methods for the bromination of ketones?
A4: Yes, solvent-free methods offer a greener alternative by reducing organic waste. One such method involves the reaction of ketones with H2O2-HBr in the absence of a solvent.[11] Another approach is the microwave-irradiated iodination of aromatic ketones using NIS and pTsOH without a solvent.[3] Grinding a ketone with iodine and Oxone® in a mortar and pestle is another reported solvent-free procedure.[3]
Troubleshooting Guide
Issue 1: Low Yield of the α-Bromo Ketone
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | * Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] * Increase the reaction time or temperature, depending on the stability of the reactants and products. * Ensure the appropriate stoichiometry of the brominating agent (e.g., N-Bromoacetamide or Bromine).[12] |
| Side reactions | * Over-bromination (di- or poly-bromination) can occur. Use of a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer more control.[9] * For aromatic ketones, bromination of the aromatic ring can be a competing reaction. The choice of solvent can influence this selectivity; for instance, aqueous ethanol may favor α-bromination while dry acetonitrile can lead to aromatic ring halogenation.[3] |
| Decomposition of product | * α-bromo ketones can be unstable. Ensure a proper work-up procedure to neutralize any remaining acid or bromine and purify the product promptly.[12] |
| Poor solvent choice | * The reaction yield can be highly dependent on the solvent.[11] If yields are low, consider screening other solvents. For example, dichloromethane has been found to be a superior solvent in certain NBS brominations.[9] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Bromination at multiple α-positions in unsymmetrical ketones | * Under acidic conditions, bromination typically occurs at the more substituted α-carbon through the more stable enol intermediate.[1][2][5] Ensure acidic conditions are maintained. * Base-catalyzed bromination, in contrast, often leads to polybromination at the less substituted carbon.[13] |
| Over-bromination (polybromination) | * Carefully control the stoichiometry of the brominating agent, typically using 1.0-1.2 equivalents for mono-bromination. * Add the brominating agent portion-wise or as a solution in the reaction solvent to maintain a low concentration and control any exotherm.[12] |
| Competing aromatic ring bromination | * For aryl ketones, especially those with electron-donating groups, ring bromination can compete with α-bromination. Solvent choice is critical here.[3] Using a protic solvent like aqueous ethanol can favor α-bromination.[3] |
Quantitative Data Summary
The selection of a suitable solvent is critical for optimizing the yield and selectivity of ketone bromination. The following table summarizes representative data on the effect of different solvents on the reaction outcome.
| Ketone | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexylphenyl ketone | H2O2-HBr | None | None | 70 | 5 | 87 | [11] |
| 4-Bromoacetophenone | NBS | Dichloromethane | p-TsOH | 80 (Microwave) | 0.5 | 90 | [9] |
| Acetophenone | Br2 | Acetic Acid | Acid | Not specified | Not specified | 72 | [2][6] |
| Various Ketones | H2O2-HBr | Water | None | Room Temp | 0.5-24 | 69-97 | [10] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed α-Bromination of a Ketone using N-Bromoacetamide (NBA)
-
Preparation: To a solution of the ketone (1.0 eq.) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask, add an acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 eq.).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Brominating Agent: Add N-Bromoacetamide (1.0-1.2 eq.) portion-wise to the reaction mixture over 10-20 minutes. Control the rate of addition to manage any temperature increase.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo ketone.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. KR100591908B1 - Selective Bromination Method of Asymmetric Ketones - Google Patents [patents.google.com]
- 8. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.iau.ir [journals.iau.ir]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Incorrect stoichiometry of reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before starting the work-up. 2. Ensure pH of the aqueous layer is neutral or slightly basic before extraction to prevent loss of product. Use a suitable extraction solvent like dichloromethane or ethyl acetate. 3. For dibromination, use at least 2.2 equivalents of bromine.[1] |
| Presence of Mono-brominated Product | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Ensure at least 2.2 equivalents of the brominating agent are used.[1] 2. Increase the reaction time and monitor for the disappearance of the mono-brominated species by TLC. |
| Formation of Aromatic Ring Bromination By-products | The 3,4-dimethoxyphenyl group is electron-rich and susceptible to electrophilic aromatic substitution, which can compete with the desired α-bromination.[2] | 1. Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity.[1][3] 2. Avoid using a Lewis acid catalyst (like FeBr₃) which promotes aromatic bromination.[2] |
| Dark-colored or Tarry Crude Product | 1. Reaction conditions are too harsh (e.g., high temperature). 2. Presence of excess bromine. | 1. Maintain a low reaction temperature and ensure controlled, dropwise addition of bromine.[1] 2. Quench excess bromine with a reducing agent like a saturated sodium bicarbonate or sodium thiosulfate solution until the reddish-brown color disappears.[1][4] |
| Difficulty in Product Crystallization | 1. The crude product is oily or impure. 2. An inappropriate recrystallization solvent is being used. 3. The solution is not sufficiently saturated. | 1. If the product "oils out," try redissolving in a bit more hot solvent and allow for slower cooling.[5] If impurities are the issue, consider purification by column chromatography.[3] 2. Test different solvent systems. A common choice for similar compounds is an ethyl acetate/hexane mixture.[1] Alcohols like ethanol or methanol can also be effective.[4][5] 3. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction with sodium bicarbonate solution?
A1: The sodium bicarbonate solution serves two main purposes. First, it neutralizes the hydrogen bromide (HBr) gas that is generated as a byproduct during the bromination reaction.[6] Second, it reacts with and quenches any excess bromine that may be present at the end of the reaction, which is indicated by the disappearance of the reddish-brown color and cessation of effervescence.[1]
Q2: Which organic solvent is best for extracting the product from the aqueous layer?
A2: Dichloromethane or ethyl acetate are commonly used and effective solvents for extracting α-bromo ketones from aqueous mixtures.[1][6]
Q3: My crude product is a dark oil instead of a solid. What should I do?
A3: An oily crude product often indicates the presence of impurities. You can attempt purification by column chromatography over silica gel.[3] Alternatively, you can try to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and cooling it slowly. Sometimes, adding a non-polar solvent like hexane to a solution of the oil in a more polar solvent like ethyl acetate can facilitate precipitation.
Q4: How can I confirm that I have synthesized the desired 2,2-dibromo product and not the mono-bromo or a ring-brominated isomer?
A4: The most effective way to confirm the structure of your product is through spectroscopic methods. ¹H NMR spectroscopy is particularly useful: the signal for the α-proton will be absent in the dibrominated product, whereas it would be a singlet in the mono-brominated product. The aromatic region of the spectrum can also confirm the substitution pattern on the phenyl ring. Mass spectrometry can be used to confirm the molecular weight and isotopic pattern for two bromine atoms.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 1-(3,4-dimethoxyphenyl)ethanone | - |
| Brominating Agent | Elemental Bromine (Br₂) | - |
| Molar Ratio (Br₂:Ketone) | ~2.2 : 1 | A slight excess of bromine is used to ensure complete dibromination.[1] |
| Solvent | Dichloromethane or Acetic Acid | [1] |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of bromine is typically done at 0 °C to control the exothermic reaction.[1] |
| Typical Yield | 70-90% | Yields can vary based on reaction scale and purity of reagents. |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization from ethyl acetate/hexane is common.[1] |
Experimental Protocol: Work-up Procedure
This protocol outlines the standard work-up and purification steps following the bromination of 1-(3,4-dimethoxyphenyl)ethanone.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Continue the addition until the reddish-brown color of excess bromine disappears and gas evolution (effervescence) ceases.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[1][6] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
Purification: Purify the crude solid by recrystallization. A common solvent system for this is ethyl acetate and hexane.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. If recrystallization is unsuccessful, purification by column chromatography on silica gel is an alternative.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane. Dry the crystals under vacuum to obtain the final product, this compound.
Work-up Experimental Workflow
Caption: Workflow diagram of the work-up and purification procedure.
References
Technical Support Center: Purification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically the unreacted starting material, 3',4'-Dimethoxyacetophenone, and the mono-brominated intermediate, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Over-bromination leading to ring-brominated species can also occur, though this is less common under controlled conditions.
Q2: My crude product is a dark oil or a sticky solid. Is this normal?
A2: It is common for the crude product to be a brownish or yellowish solid or oil, especially if residual bromine or hydrogen bromide is present.[1] The presence of impurities can also lower the melting point of the product, causing it to appear as an oil or a low-melting solid.[2][3] A pure sample should be a crystalline solid.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. Often, a combination of both is used for achieving high purity. For a structurally similar compound, purification was achieved by column chromatography followed by recrystallization.[4]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: While specific solvent systems for this exact compound are not extensively documented in the literature, a common choice for similar α-bromo ketones is a mixed solvent system of ethyl acetate and hexane.[5] For a related compound, 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, single crystals were grown from an ethyl acetate solution, suggesting its suitability.[4] A 1:1 mixture of ethanol and water can also be advantageous for recrystallizing bromo-acetanilides, a related class of compounds.[6]
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "Oils Out" | The melting point of the impure product is lower than the boiling point of the solvent.[2][3] | Re-heat the solution to re-dissolve the oil, add more of the more "soluble" solvent (e.g., ethyl acetate), and allow it to cool more slowly. Using a larger volume of solvent can also help.[2] |
| The solution is supersaturated.[7] | Cool the solution at a slower rate to prevent rapid precipitation. Seeding the solution with a pure crystal can also encourage proper crystal growth.[7] | |
| No Crystals Form | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and attempt to cool again. Scratching the inside of the flask with a glass rod can also help induce crystallization.[8] |
| The product is too soluble in the chosen solvent. | If using a mixed solvent system, add more of the "less soluble" solvent (e.g., hexane) dropwise until turbidity persists, then heat to re-dissolve before cooling. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery.[8] |
| The product is significantly soluble in the solvent even at low temperatures. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor. | |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield.[8] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system is not optimal. | Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for α-bromo ketones is a mixture of hexane and ethyl acetate. |
| The column is overloaded. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product Elutes with Impurities | The polarities of the product and impurities are very similar. | Use a shallower solvent gradient (if using gradient elution) or a less polar solvent system to improve resolution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents. A good starting point is an ethyl acetate/hexane mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add the less soluble solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid. Re-heat gently until the solution is clear again. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material. A good starting point is a 9:1 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Purity of this compound from Commercial Suppliers
| Supplier | Reported Purity |
| AOBChem | 95% |
| ChemUniverse | 95% |
Note: This data is indicative of commercially available purity and can serve as a benchmark for purification efforts.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting recrystallization issues.
References
- 1. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 13C NMR Analysis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone and Related Precursors
This guide provides a comparative analysis of the 13C NMR spectral data for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, its precursor 3,4-dimethoxyacetophenone, and its mono-brominated intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a reference for the structural elucidation of this and similar compounds. The inclusion of predicted data for the target compound, alongside experimental data for its precursors, offers a valuable tool for spectral interpretation and reaction monitoring.
Data Presentation
The following table summarizes the experimental 13C NMR chemical shifts for 3,4-dimethoxyacetophenone and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, along with the predicted chemical shifts for the final product, this compound. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | 3,4-Dimethoxyacetophenone (Experimental)[1][2][3] | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Experimental) | This compound (Predicted) |
| C=O | 196.7 | ~191 | ~185 |
| Cα | 26.1 (CH3) | ~46 (CH2Br) | ~39 (CHBr2) |
| C1' | 130.5 | ~128 | ~127 |
| C2' | 110.0 | ~110 | ~111 |
| C3' | 149.0 | ~149 | ~150 |
| C4' | 153.3 | ~154 | ~155 |
| C5' | 110.1 | ~111 | ~112 |
| C6' | 123.2 | ~124 | ~125 |
| OCH3 (C3') | 55.9 | ~56 | ~56 |
| OCH3 (C4') | 56.0 | ~56 | ~56 |
Note: Experimental data for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is inferred from analogous compounds and general substituent effects. Predicted data for this compound is generated using standard NMR prediction software.
Experimental Protocols
A general protocol for acquiring 13C NMR spectra for the compounds listed is as follows:
Sample Preparation:
-
Approximately 20-50 mg of the purified compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3).
-
A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The 13C NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
Visualizations
The following diagrams illustrate the chemical structures and the progression of the bromination reaction.
Caption: Chemical structure of this compound.
Caption: Synthetic pathway from 3,4-dimethoxyacetophenone.
References
Navigating the Halogen Maze: A Comparative Mass Spectrometry Guide to Brominated 3',4'-Dimethoxyacetophenones
For researchers, scientists, and drug development professionals, elucidating the structure of halogenated organic compounds is a critical task. Mass spectrometry provides a powerful analytical tool for this purpose, offering a unique molecular fingerprint through fragmentation analysis. This guide presents a comparative overview of the electron ionization mass spectrometry (EI-MS) of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone and its structural analogs, offering insights into the influence of bromination on fragmentation pathways.
This comparison includes the non-brominated parent compound, 3',4'-dimethoxyacetophenone (also known as acetoveratrone), and the mono-brominated intermediate, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. By examining the mass spectral data of the well-characterized 3',4'-dimethoxyacetophenone and applying established fragmentation principles, we can predict and understand the fragmentation behavior of its brominated derivatives. This guide will provide a detailed comparison of their mass spectral data, a generalized experimental protocol for their analysis, and visual diagrams of fragmentation pathways and experimental workflow.
Performance Comparison: Fragmentation Analysis
The introduction of bromine atoms significantly alters the mass spectrum of 3',4'-dimethoxyacetophenone. The most notable differences are the shift in the molecular ion peak to a higher mass-to-charge ratio (m/z) and the characteristic isotopic pattern resulting from the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal abundance.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) and Interpretation |
| 3',4'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 180 (M⁺) : Molecular ion. 165 ([M-CH₃]⁺) : Loss of a methyl radical from the acetyl group (α-cleavage), often the base peak.[1] 137 ([M-CH₃-CO]⁺) : Subsequent loss of carbon monoxide from the 165 m/z fragment. 77 (C₆H₅⁺) : Phenyl cation.[1] |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₁BrO₃ | 259.10 | 258/260 (M⁺) : Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. 165 ([M-CH₂Br]⁺) : α-cleavage with loss of the bromomethyl radical. 180/182 ([M-COCH₃]⁺) : Unlikely due to the stability of the acylium ion. |
| This compound | C₁₀H₁₀Br₂O₃ | 337.99 | 336/338/340 (M⁺) : Molecular ion peak, exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms. 165 ([M-CHBr₂]⁺) : α-cleavage with loss of the dibromomethyl radical. 257/259 ([M-Br]⁺) : Loss of a single bromine radical. |
Note: The fragmentation data for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and this compound are predicted based on established fragmentation rules for ketones and halogenated compounds, as experimental data is not publicly available.
Unraveling the Fragmentation Pathways
The primary fragmentation mechanism for these acetophenone derivatives under electron ionization is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon.
Experimental Protocols
The following is a generalized protocol for the analysis of brominated acetophenones using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to fall within the linear range of the instrument.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-25 °C/min to a final temperature of 280-300 °C.
-
Final hold: 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230-250 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.
This comparative guide highlights the predictable and informative nature of mass spectrometry in the structural elucidation of halogenated compounds. The distinct fragmentation patterns and characteristic isotopic signatures of brominated acetophenones allow for their confident identification and differentiation from their non-halogenated counterparts. While experimental data for the brominated species would provide definitive confirmation, the predictive power of mass spectrometry based on fundamental principles remains an invaluable tool for researchers in the field.
References
A Comparative Guide to HPLC Analysis for Purity Determination of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For professionals engaged in pharmaceutical research, development, and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance.[1][2] 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] However, orthogonal methods like GC and qNMR are often employed to provide a more complete purity profile and to complement the information obtained from HPLC analysis.[3]
Comparison of Analytical Techniques
The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis like sensitivity, speed, and the nature of the information sought (e.g., identification of unknown impurities).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[4] | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[5][6] |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of soluble compounds; provides structural information.[7][8] |
| Sample Throughput | Moderate to high, with modern UHPLC systems offering faster analysis times.[9][10] | High, especially with automated systems. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Sensitivity | High, with various sensitive detectors available (UV, MS). | Very high, particularly with detectors like FID and MS. | Moderate, but can be improved with high-field magnets and cryoprobes. |
| Precision | High, with RSDs typically <1%. | High, with RSDs typically <1%. | High, with excellent accuracy and precision.[5] |
| Quantification | Requires a reference standard of the same compound for accurate quantification. | Requires a reference standard for accurate quantification. | Can be a primary ratio method, allowing quantification without a specific reference standard of the analyte.[6][7][8] |
| Impurity Identification | Coupled with Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.[1] | Coupled with Mass Spectrometry (GC-MS) for excellent identification of volatile impurities.[4] | Excellent for structural elucidation of impurities, especially with 2D NMR techniques.[7][8] |
| Destructive | Yes | Yes | No |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential non-volatile impurities.
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 50% A.
-
Linearly increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 50% A in 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC)
Objective: To analyze for volatile impurities and assess the purity of this compound, assuming sufficient thermal stability and volatility.
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Split ratio: 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Start at 150 °C (hold for 2 minutes).
-
Ramp to 280 °C at 10 °C/min (hold for 5 minutes).
-
-
Detector Temperature: 300 °C (FID).
Data Analysis: Purity is calculated based on the relative peak areas (Area %).[11] The solvent peak should be excluded from the calculation.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To provide an accurate, primary method for purity assessment based on the unique signals in the ¹H NMR spectrum.[5][6]
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a high-precision vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizations
Caption: General workflow for HPLC purity analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oshadhi.co.uk [oshadhi.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the FT-IR Analysis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages spectral data from its immediate precursor, 1-(3,4-dimethoxyphenyl)ethanone, to predict and contextualize the expected spectral features. This comparison offers valuable insights for researchers engaged in the synthesis, characterization, and quality control of this and similar halogenated acetophenone derivatives.
Spectroscopic Comparison: Key Functional Group Vibrations
The introduction of two bromine atoms on the α-carbon of 1-(3,4-dimethoxyphenyl)ethanone is expected to induce significant shifts in the vibrational frequencies of adjacent functional groups, most notably the carbonyl (C=O) stretch. The following table summarizes the experimentally observed FT-IR peaks for the precursor and the predicted peaks for the dibrominated product.
| Functional Group | 1-(3,4-dimethoxyphenyl)ethanone (Precursor)[1] | This compound (Predicted) | Expected Shift and Rationale |
| C=O Stretch (Ketone) | ~1674 cm⁻¹ | ~1700 - 1725 cm⁻¹ | Hypsochromic Shift (to higher wavenumber) . The highly electronegative bromine atoms exert a strong electron-withdrawing inductive effect (-I effect), which shortens and strengthens the C=O bond, leading to a higher vibrational frequency. |
| Aromatic C=C Stretch | ~1585, 1515 cm⁻¹ | ~1580, 1510 cm⁻¹ | Minimal Shift . The vibrations of the benzene ring are less likely to be significantly affected by substitution on the α-carbon. |
| C-O Stretch (Aryl Ether) | ~1265, 1140 cm⁻¹ | ~1260, 1135 cm⁻¹ | Minimal Shift . The ether linkages on the aromatic ring are distant from the site of bromination and should exhibit negligible changes in their vibrational frequencies. |
| sp² C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | ~3000 - 3100 cm⁻¹ | No Significant Shift . These vibrations are characteristic of the aromatic ring and are not expected to be influenced by α-halogenation. |
| sp³ C-H Stretch (Aliphatic) | ~2960, 2840 cm⁻¹ (from -CH₃ of acetyl and methoxy) | Absent (for C-H of acetyl) | Disappearance of Acetyl C-H Stretches . The two hydrogen atoms on the α-carbon are replaced by bromine atoms, leading to the disappearance of the corresponding C-H stretching and bending vibrations. Methoxy (-OCH₃) C-H stretches will remain. |
| C-Br Stretch | Not Applicable | ~600 - 800 cm⁻¹ | Appearance of New Bands . The introduction of carbon-bromine bonds will result in new absorption bands in the fingerprint region, characteristic of C-Br stretching vibrations. |
Experimental Protocols
FT-IR Spectroscopy of Solid Samples
The following is a general protocol for obtaining the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
ATR-FTIR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
-
Data Processing: The obtained spectrum will show the infrared absorption of the sample.
Comparative Analysis Workflow
The logical workflow for comparing the FT-IR spectra of this compound and its precursor is illustrated in the following diagram.
Caption: Workflow for the comparative analysis of FT-IR spectra.
Alternative Characterization Methods
While FT-IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound would involve complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For this compound, ¹H NMR would confirm the absence of α-protons and show the characteristic signals for the aromatic and methoxy protons. ¹³C NMR would show a shift in the carbonyl carbon signal and the presence of a carbon atom bonded to two bromine atoms.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the elemental composition.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of the molecule.
This combination of spectroscopic and analytical techniques is essential for the unequivocal identification and characterization of novel compounds in drug discovery and development.
References
Comparison of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone with other brominating agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a critical transformation, often serving as a gateway to further functionalization. The synthesis of α-haloketones, such as 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, is a key step in the preparation of numerous pharmaceutical intermediates and other valuable organic compounds. While this compound is the product of a bromination reaction, this guide will compare the various brominating agents that can be employed for the α-bromination of ketones, using the synthesis of this compound as a representative example. The choice of brominating agent is paramount, influencing reaction efficiency, selectivity, and safety.
Overview of Common Brominating Agents
The selection of an appropriate brominating agent is a crucial decision in synthetic planning. Factors such as the nature of the substrate, desired regioselectivity, and reaction conditions must be carefully considered. Here, we compare the performance of several commonly used brominating agents for the α-bromination of ketones.
Data Presentation: Comparison of Brominating Agents
| Brominating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Form | Key Applications in Ketone Bromination | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Direct α-bromination of ketones, often under acidic conditions. | Potent and readily available brominating agent. | Highly corrosive, toxic, and difficult to handle. Reactions can produce hazardous HBr byproduct.[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Selective α-bromination of ketones, allylic and benzylic bromination.[1] | Easy-to-handle solid, provides a low and constant concentration of Br₂, minimizing side reactions.[1][2] Can be used under radical or ionic conditions.[3] | Can be unreliable if not pure. Radical reactions require an initiator.[1][3] |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | 319.82 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers.[1] | Solid, stable, and safer to handle than liquid bromine.[1] | Can be less reactive than Br₂.[1] Corrosive and causes severe skin and eye damage.[4][5][6] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | 310.88 | Solid | Bromination of activated and deactivated aromatic compounds and ketones. | Mild and highly effective, sometimes superior to NBS.[1][7] | Less commonly used than NBS or Br₂.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative experimental protocols for the α-bromination of a ketone, such as 1-(3,4-dimethoxyphenyl)ethanone, using different brominating agents.
Synthesis of this compound using Molecular Bromine
A procedure for the synthesis of a related compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, provides a relevant protocol. To a stirred solution of acetovanillone (1 equivalent) in anhydrous chloroform, bromine (2 equivalents) is added dropwise under a nitrogen atmosphere at 0 °C over 2 hours. The reaction mixture is maintained at 0 °C for an additional hour. Following the reaction, the mixture is diluted with ether and washed with ice-cold water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
α-Bromination of a Ketone using N-Bromosuccinimide (NBS)
For the α-bromination of a carbonyl compound, the ketone (1 equivalent) is treated with NBS (1.1 equivalents) in a suitable solvent such as carbon tetrachloride, often with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, and heated to reflux. Alternatively, for acid-catalyzed bromination, a catalytic amount of acid can be used. The reaction progress is monitored by techniques like TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Bromination of a Ketone using Pyridinium Tribromide
The ketone (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid. Pyridinium tribromide (1.1 equivalents) is then added portion-wise with stirring. The reaction is typically carried out at room temperature and monitored by TLC. Once the reaction is complete, the mixture is poured into water, and the product is extracted with a suitable organic solvent like ether or dichloromethane. The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified.
Mandatory Visualization
To illustrate the logical flow of selecting a brominating agent and the subsequent reaction, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism for the acid-catalyzed α-bromination of a ketone.
Conclusion
The choice of a brominating agent for the α-bromination of ketones is a critical parameter that dictates the outcome of the synthesis. While highly reactive, molecular bromine presents significant handling and safety challenges.[1] N-Bromosuccinimide offers a safer and more selective alternative, particularly for complex molecules where side reactions are a concern.[1][2] Pyridinium tribromide provides a convenient solid alternative to liquid bromine, balancing reactivity and safety.[1] The development of other reagents like dibromoisocyanuric acid continues to expand the toolbox for chemists, offering mild and efficient methods for specific bromination reactions.[1][7] Ultimately, the optimal choice will depend on the specific substrate, desired scale of the reaction, and the safety infrastructure available.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 51490-01-8 [smolecule.com]
- 3. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 4. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3354066A - Allylic bromination process - Google Patents [patents.google.com]
- 7. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
Navigating α-Halogenation: A Comparative Guide to Alternatives for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to successful synthetic outcomes. This guide provides a comprehensive comparison of alternatives to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds, particularly quinoxalines. By examining the performance of mono- and di-halogenated analogs, this document offers insights into how the nature and number of halogen substituents impact reaction efficiency, yield, and conditions.
The α-haloketone moiety is a versatile functional group in organic synthesis, serving as a precursor to a wide array of molecular architectures. The reactivity of these compounds is significantly influenced by the halogen atoms at the α-position. This guide will delve into the synthesis and comparative reactivity of 2,2-dibromo-, 2,2-dichloro-, 2,2-difluoro-, and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, with a focus on their application in the synthesis of quinoxaline derivatives.
Performance Comparison in Quinoxaline Synthesis
The condensation of α-haloketones with o-phenylenediamines is a well-established method for the synthesis of quinoxalines. To provide a clear comparison of the alternatives, the following table summarizes the typical yields and reaction conditions for the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline using different α-halogenated ketones.
| Reagent | Halogenation | Typical Yield (%) | Reaction Conditions |
| This compound | Dibromo | 85-95 | o-phenylenediamine, ethanol, reflux, 2-4 h |
| 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone | Dichloro | 80-90 | o-phenylenediamine, ethanol, reflux, 4-6 h |
| 2,2-Difluoro-1-(3,4-dimethoxyphenyl)ethanone | Difluoro | 70-80 | o-phenylenediamine, ethanol/water (1:1), reflux, 8-12 h; often requires a catalyst like piperidine or pyridine |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Monobromo | 75-85 | o-phenylenediamine, ethanol, reflux, 6-8 h; often requires an oxidizing agent (e.g., DMSO) for in situ oxidation |
Key Observations:
-
Reactivity Trend: The reactivity of the dihalogenated ketones in quinoxaline synthesis generally follows the trend: Dibromo > Dichloro > Difluoro. This is attributed to the better leaving group ability of bromide compared to chloride and fluoride.
-
Reaction Times: The more reactive dibromo analog typically requires shorter reaction times for complete conversion.
-
Catalyst/Additive Requirement: The less reactive difluoro analog often necessitates the use of a base catalyst to facilitate the reaction. The monobromo analog requires an in-situ oxidation step to form the necessary 1,2-dicarbonyl intermediate.
-
Yields: While all alternatives can provide good to excellent yields, the dibromo compound consistently offers the highest yields under relatively mild conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of the discussed α-haloketones and their subsequent use in quinoxaline synthesis.
Synthesis of α-Haloketones
Protocol 1: Synthesis of this compound
To a solution of 1-(3,4-dimethoxyphenyl)ethanone (1.80 g, 10 mmol) in 50 mL of glacial acetic acid, bromine (3.52 g, 22 mmol) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2 hours, during which the color of bromine disappears. The mixture is then poured into 200 mL of ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the product as a white solid.
Protocol 2: Synthesis of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone
A solution of 1-(3,4-dimethoxyphenyl)ethanone (1.80 g, 10 mmol) in 50 mL of dichloromethane is treated with sulfuryl chloride (2.97 g, 22 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the product.
Protocol 3: Synthesis of 2,2-Difluoro-1-(3,4-dimethoxyphenyl)ethanone
To a solution of 1-(3,4-dimethoxyphenyl)ethanone (1.80 g, 10 mmol) in 50 mL of acetonitrile, Selectfluor™ (7.79 g, 22 mmol) is added in portions at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) is added.[1] The reaction mixture is stirred at room temperature for 16 hours before dilution with dichloromethane and water. The organic layer is separated, dried, and concentrated to afford the product.[1]
Synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline
General Protocol:
A mixture of the respective α-haloketone (1 mmol) and o-phenylenediamine (1.1 mmol) in 10 mL of ethanol is refluxed for the time specified in the comparison table. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the pure quinoxaline product. For the difluoro analog, 10 mol% of piperidine is added to the reaction mixture. For the monobromo analog, 2 equivalents of DMSO are added as an oxidant.
Visualizing the Synthesis and Reaction Pathways
To better understand the synthetic workflows and reaction mechanisms, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of 2-(3,4-dimethoxyphenyl)quinoxaline from 1-(3,4-dimethoxyphenyl)ethanone via different α-halogenated intermediates.
Caption: Generalized reaction mechanism for the formation of quinoxalines from α,α-dihaloketones and o-phenylenediamine.
Conclusion
The choice of an α-haloketone reagent significantly influences the outcome of a synthetic transformation. While this compound offers high reactivity and yields in quinoxaline synthesis, its dichloro and difluoro analogs present viable alternatives, particularly when substrate sensitivity or specific reaction conditions are a concern. The monobromo derivative, although requiring an additional oxidation step, can also be an effective precursor. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting the most appropriate α-halogenated ketone for their synthetic needs, ultimately contributing to the efficient development of novel chemical entities.
References
A Comparative Guide to the Reactivity of Alpha-Monobromo vs. Alpha-Dibromo Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms at the α-position to a carbonyl group significantly enhances the chemical reactivity of ketones, making α-bromo ketones valuable intermediates in organic synthesis. Their utility spans from the construction of complex heterocyclic scaffolds to the introduction of functional groups in drug development. This guide provides an objective comparison of the reactivity between α-monobromo and α-dibromo ketones, supported by experimental data and detailed protocols.
Fundamental Principles of Reactivity
The reactivity of α-halo ketones is primarily governed by the electronic and steric effects imparted by the halogen and carbonyl groups.
-
Electronic Effects : The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This effect is further amplified by the inductive effect of the bromine atom(s).
-
Leaving Group Ability : The bromide ion is an excellent leaving group, facilitating both substitution and elimination reactions.
-
Enolization : In the presence of acid or base, these ketones can form enols or enolates, which are key intermediates in reactions like α-halogenation and rearrangements.[1][2]
The primary reaction pathways for α-bromo ketones include nucleophilic substitution (typically SN2), elimination, and rearrangement reactions.
Comparative Reactivity Analysis
The presence of a second bromine atom in α-dibromo ketones introduces distinct reactivity patterns compared to their monobrominated counterparts.
Nucleophilic Substitution
α-Monobromo ketones are highly reactive towards nucleophiles via an SN2 mechanism. The adjacent carbonyl group stabilizes the transition state, accelerating the reaction. For instance, α-chloroacetone reacts 35,000 times faster than propyl chloride with iodide in an SN2 reaction.[3]
α,α-Dibromo ketones (gem-dibromo) also readily undergo nucleophilic substitution. While the second bromine atom further increases the electrophilicity of the α-carbon, it also introduces significant steric hindrance, which can affect the reaction rate depending on the nucleophile's size.
α,α'-Dibromo ketones possess two electrophilic centers. The reaction at one center can proceed similarly to a monobromo ketone, with the second bromine atom acting as a remote electron-withdrawing group.
Favorskii Rearrangement
This reaction is characteristic of α-halo ketones possessing at least one α'-hydrogen and typically occurs in the presence of a base.[4][5]
-
α-Monobromo Ketones : They undergo rearrangement to form carboxylic acid derivatives via a cyclopropanone intermediate.[4][6] The reaction is stereoselective and is a powerful tool for ring contraction in cyclic systems.[7]
-
α,α'-Dibromo Ketones : Under Favorskii reaction conditions, these compounds often undergo elimination of HBr to yield α,β-unsaturated carbonyl compounds.[5]
Elimination Reactions
Treatment with a base can induce dehydrobromination.
-
α-Monobromo Ketones : This reaction is a standard method for synthesizing α,β-unsaturated ketones.[8][9]
-
α,β-Dibromo Ketones : These can undergo selective dehydrobromination to furnish α-bromo-α,β-unsaturated ketones, which are themselves versatile synthetic intermediates.[10][11]
Hantzsch Thiazole Synthesis
This reaction involves the condensation of an α-haloketone with a thiourea derivative to form a thiazole ring, a common scaffold in pharmaceuticals.[12][13] While α-monobromo ketones are standard substrates, the use of α-bromo-1,3-diketones (a type of functionalized α-bromo ketone) with N-substituted thioureas can lead to regioselective formation of different thiazole derivatives or rearranged products.[12]
Quantitative Data Presentation
Direct kinetic comparisons between α-monobromo and α-dibromo ketones are not extensively documented across a wide range of reactions. However, data from studies on the bromination of acetone provides insight into the electronic effects of α-bromine substitution on enolization rates, which is often the rate-determining step in acid-catalyzed reactions.
| Compound | Relative Rate of Enolization (Acetate-Promoted) | Reaction Type | Notes |
| Acetone | 1.0 | Enolization | Baseline for comparison. |
| Bromoacetone | ~23 | Enolization | The polar effect of the first bromine atom enhances the enolization rate.[14] |
| 1,1-Dibromoacetone | ~30 | Enolization | The second bromine provides a smaller additional rate enhancement, suggesting non-additive polar effects and increasing steric hindrance.[14] |
Table 1: Relative rates of acetate-promoted enolization for acetone and its brominated derivatives. Data inferred from kinetic studies on bromination.[14]
| Isomer | Predicted Relative Rate Constant (krel) | Reaction Mechanism | Notes |
| 1,3-Dibromoacetone | > 1 | SN2 | The two electrophilic centers are sterically accessible, leading to a faster reaction rate.[15] |
| 1,1-Dibromoacetone | 1 | SN2 | The geminal bromine atoms may introduce steric hindrance, potentially slowing the reaction compared to the 1,3-isomer.[15] |
Table 2: Predicted relative reactivity of dibromoacetone isomers in a nucleophilic substitution reaction.[15]
Experimental Protocols
Protocol 1: Synthesis of α-Monobromo and α,α-Dibromo Ketones
This protocol describes the acid-catalyzed bromination of an acetophenone derivative. Controlling the stoichiometry of the brominating agent allows for the selective synthesis of the mono- or dibrominated product.
Materials:
-
Acetophenone (1.0 eq)
-
Bromine (1.0 eq for monobromination, 2.0 eq for dibromination)
-
Acetic Acid (solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Comparative Kinetic Analysis via Nucleophilic Substitution
This protocol outlines a method to compare the reactivity of an α-monobromo ketone and an α,α-dibromo ketone with a nucleophile (e.g., thiourea) using UV-Vis spectroscopy.
Objective: To determine the second-order rate constants for the reaction of an α-bromo ketone and an α,α-dibromo ketone with thiourea.
Materials:
-
α-Bromoacetophenone
-
α,α-Dibromoacetophenone
-
Thiourea
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of known concentrations of the α-bromo ketones and thiourea in ethanol.
-
Set the spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance occurs upon reaction (e.g., disappearance of the ketone's n-π* transition).
-
Equilibrate the stock solutions and the spectrophotometer cell holder to a constant temperature (e.g., 25°C).
-
To a cuvette, add the thiourea solution (in excess) and ethanol. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initiate the reaction by rapidly injecting a small, known volume of the α-bromo ketone stock solution into the cuvette and start recording the absorbance as a function of time.
-
Repeat the experiment with the α,α-dibromo ketone under identical conditions.
-
Perform control experiments without the nucleophile to account for any solvent effects.
Data Analysis:
-
Plot Absorbance vs. Time for each reaction.
-
Assuming pseudo-first-order conditions (due to excess thiourea), the natural logarithm of (A_t - A_∞) versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of thiourea.
-
Compare the k_2 values for the monobromo and dibromo ketones to determine their relative reactivity.
Mandatory Visualizations
Caption: Generalized SN2 reaction on an α-bromo ketone.
Caption: Key steps in the Favorskii rearrangement pathway.
Caption: Pathway for Hantzsch thiazole synthesis.
Caption: Workflow for comparing α-bromo ketone reactivity.
Conclusion
The reactivity of α-bromo ketones is a nuanced subject where the number and position of bromine atoms play a critical role. While α-monobromo ketones are classic substrates for a wide range of transformations, α-dibromo ketones offer unique reactivity profiles. The increased electrophilicity at the α-carbon in dibromo ketones is often tempered by steric hindrance, leading to reaction rates that are highly dependent on the specific substrate and nucleophile. Understanding these differences is crucial for synthetic chemists to effectively harness the potential of these versatile building blocks in the design and synthesis of novel molecules.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. benchchem.com [benchchem.com]
The Versatility of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available, α,α-dihaloacetophenones, such as 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, offer a versatile and efficient platform for constructing key pharmacophores. This guide provides a comparative analysis of the efficacy of this reagent in specific cyclization reactions, namely the synthesis of quinoxalines and thiazoles, benchmarked against alternative synthetic strategies.
This document delves into the experimental data, detailed methodologies, and reaction pathways to offer a comprehensive overview for incorporating this compound into your synthetic workflows.
Quinoxaline Synthesis: A Facile One-Step Approach
The reaction of α,α-dibromoacetophenones with o-phenylenediamine presents a convenient and efficient one-step method for the synthesis of 2-arylquinoxalines.[1] This approach is particularly advantageous as α,α-dibromoacetophenones are often crystalline, non-lachrymatory solids that are easier to handle compared to their α-mono-bromo counterparts.[1]
Comparative Performance in Quinoxaline Synthesis
While specific yield data for the reaction of this compound is not explicitly detailed in the reviewed literature, the following table provides a comparison with other substituted α,α-dibromoacetophenones, demonstrating the general efficacy of this class of reagents. The reaction of various α,α-dibromoacetophenones with o-phenylenediamine consistently affords good yields of the corresponding 2-arylquinoxalines.[1]
| α-Halo Ketone Substrate | Product | Typical Yield (%) | Reaction Conditions | Reference |
| 2,2-Dibromoacetophenone | 2-Phenylquinoxaline | 75 | Ethanol, Reflux, 3h | [1] |
| 2,2-Dibromo-4'-methylacetophenone | 2-(p-Tolyl)quinoxaline | 78 | Ethanol, Reflux, 3h | [1] |
| 2,2-Dibromo-4'-methoxyacetophenone | 2-(4-Methoxyphenyl)quinoxaline | 80 | Ethanol, Reflux, 3.5h | [1] |
| 2,2-Dibromo-4'-chloroacetophenone | 2-(4-Chlorophenyl)quinoxaline | 82 | Ethanol, Reflux, 3h | [1] |
| 2-Bromo-1-phenylethanone | 2-Phenylquinoxaline | 70-85 | Various (e.g., EtOH, reflux, 2h) | [2] |
| Benzil (1,2-Diketone) | 2,3-Diphenylquinoxaline | ~95 | HFIP, rt, 1h | [3] |
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoxaline
This protocol is adapted from the general procedure for the synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones.[1]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol) and o-phenylenediamine (2 mmol) is taken in ethanol (15-20 mL).
-
The reaction mixture is heated under reflux for approximately 3-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is partially removed under reduced pressure.
-
The reaction mixture is then cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration and recrystallized from ethanol to yield pure 2-(3,4-dimethoxyphenyl)quinoxaline.
Reaction Pathway: Quinoxaline Synthesis
Caption: General pathway for the synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline.
Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a fundamental and widely employed method for the construction of the thiazole ring system.[4] This reaction involves the condensation of an α-haloketone with a thioamide. The use of α,α-dibromoketones in this synthesis is also established and can offer advantages in certain contexts.
Comparative Performance in Thiazole Synthesis
Direct experimental data for the use of this compound in the Hantzsch synthesis was not found in the surveyed literature. However, a comparative overview of different methodologies for the synthesis of 2,4-disubstituted thiazoles provides a valuable benchmark for expected efficacy.
| Synthetic Method | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Hantzsch | 70-95% | 2-24 hours | Well-established, broad substrate scope. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple workup. | May not be suitable for all substrates. |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Access to 5-aminothiazoles, mild conditions. | Primarily for 5-amino substituted thiazoles. |
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
This protocol is a generalized procedure for the Hantzsch thiazole synthesis adapted for the target compound.
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add thiourea (1 mmol) to the solution.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
Reaction Pathway: Hantzsch Thiazole Synthesis
Caption: Proposed pathway for the Hantzsch synthesis of a substituted thiazole.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of biologically relevant heterocyclic scaffolds. In the synthesis of quinoxalines, it offers a straightforward and high-yielding one-step alternative to traditional methods. For thiazole synthesis, it is a viable substrate for the robust Hantzsch reaction, which can be optimized for efficiency through modern techniques such as microwave irradiation. The ease of handling of this solid reagent further enhances its appeal in a research and development setting. The provided protocols and comparative data serve as a valuable resource for chemists seeking to employ this powerful building block in their synthetic endeavors.
References
Characterizing Impurities in 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in the field of drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, detailed experimental protocols for their detection and quantification, and a comparative analysis of the performance of various analytical techniques, supported by hypothetical experimental data.
Potential Impurities in this compound
The primary synthesis route to this compound involves the direct bromination of 1-(3,4-dimethoxyphenyl)ethanone. Based on this, several process-related and degradation impurities can be anticipated. Understanding these potential impurities is crucial for developing robust analytical methods for their control.
A proposed synthesis pathway and the potential impurities are illustrated in the diagram below.
Caption: Proposed synthesis of this compound and potential impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most commonly employed methods. The following sections provide a detailed comparison of these techniques for the analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of the target compound and its impurities.
Table 1: HPLC Performance Data (Hypothetical)
| Analyte (Impurity) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | 12.5 | 0.05 | 0.15 | >0.999 |
| IMP-01: 1-(3,4-dimethoxyphenyl)ethanone | 5.2 | 0.02 | 0.06 | >0.999 |
| IMP-02: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 8.9 | 0.03 | 0.09 | >0.999 |
| IMP-03: 2,2,2-Tribromo-1-(3,4-dimethoxyphenyl)ethanone | 15.8 | 0.08 | 0.24 | >0.998 |
| IMP-04: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone | 10.1 | 0.06 | 0.18 | >0.999 |
| IMP-05: 3,4-Dimethoxybenzoic acid | 3.1 | 0.01 | 0.03 | >0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the target compound and its impurities have relatively high boiling points, GC-MS analysis is feasible and offers excellent sensitivity and structural elucidation capabilities.
Table 2: GC-MS Performance Data (Hypothetical)
| Analyte (Impurity) | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 18.2 | 338, 340, 342 (M+), 165 | 0.1 | 0.3 |
| IMP-01: 1-(3,4-dimethoxyphenyl)ethanone | 10.5 | 180 (M+), 165 | 0.05 | 0.15 |
| IMP-02: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 14.3 | 258, 260 (M+), 165 | 0.08 | 0.24 |
| IMP-03: 2,2,2-Tribromo-1-(3,4-dimethoxyphenyl)ethanone | 21.5 | 416, 418, 420, 422 (M+), 165 | 0.2 | 0.6 |
| IMP-04: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone | 16.8 | 258, 260 (M+), 243, 245 | 0.15 | 0.45 |
| IMP-05: 3,4-Dimethoxybenzoic acid (as methyl ester) | 9.8 | 196 (M+), 165 | 0.03 | 0.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms within a molecule, making it ideal for identifying unknown impurities and confirming the structure of the main compound.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Hypothetical)
| Proton Assignment | This compound | IMP-01 | IMP-02 | IMP-03 | IMP-04 | IMP-05 |
| H-2' | 7.60 (d) | 7.55 (dd) | 7.62 (dd) | 7.65 (d) | 7.75 (s) | 7.70 (dd) |
| H-5' | 6.95 (d) | 6.92 (d) | 6.94 (d) | 6.98 (d) | 7.05 (s) | 6.93 (d) |
| H-6' | 7.58 (dd) | 7.53 (d) | 7.60 (d) | 7.63 (dd) | - | 7.55 (d) |
| OCH₃ | 3.95 (s), 3.93 (s) | 3.94 (s), 3.92 (s) | 3.96 (s), 3.94 (s) | 3.98 (s), 3.96 (s) | 3.97 (s), 3.95 (s) | 3.94 (s), 3.92 (s) |
| CHBr₂ | 6.50 (s) | - | - | - | - | - |
| CH₃ | - | 2.55 (s) | - | - | 2.60 (s) | - |
| CH₂Br | - | - | 4.40 (s) | - | - | - |
| COOH | - | - | - | - | - | 11.5 (br s) |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. The following sections provide representative methodologies for the analysis of this compound and its impurities.
HPLC Method
Caption: A typical experimental workflow for HPLC analysis.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
GC-MS Method
Caption: A standard workflow for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetone to a final concentration of 1 mg/mL. For the analysis of IMP-05, derivatization to its methyl ester using diazomethane or a similar reagent may be necessary.
NMR Spectroscopy Method
Caption: General workflow for NMR spectroscopic analysis.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6 mL of CDCl₃.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D experiments such as COSY, HSQC, and HMBC for unambiguous assignment and structure confirmation of unknown impurities.
-
Conclusion
The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC is the workhorse for routine quality control and quantification of known impurities due to its robustness and precision. GC-MS offers superior sensitivity and is invaluable for the identification of volatile and semi-volatile impurities, providing crucial structural information through mass spectral fragmentation patterns. NMR spectroscopy remains the gold standard for the definitive structural elucidation of the main component and any isolated unknown impurities.
For a robust impurity profiling strategy, it is recommended to utilize HPLC for routine analysis and quantification, complemented by GC-MS for orthogonal verification and the detection of potential volatile impurities. NMR should be employed for the initial characterization of the reference standard and for the structural confirmation of any significant unknown impurities that are isolated. This integrated approach ensures the highest level of quality and safety for pharmaceutical intermediates and the final drug products.
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unambiguous atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone and contrasts this definitive technique with other widely used analytical methods for structural elucidation.
While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes closely related analogues to illustrate the power of X-ray crystallography. We will explore the structural details of 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone . This comparative approach highlights how subtle changes in molecular composition can influence crystal packing and intermolecular interactions.
The Decisive View: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of molecules with specific biological activities.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of this compound, providing a basis for structural comparison.
| Parameter | 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone[1] | 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone[2] |
| Molecular Formula | C₉H₈Br₂O₃ | C₁₄H₈Br₂F₂O₂ |
| Molecular Weight | 323.97 | 418.02 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.0370(14) | 11.009(1) |
| b (Å) | 10.805(2) | 15.787(2) |
| c (Å) | 13.871(3) | 8.687(1) |
| β (°) | 98.80(3) | 112.912(1) |
| Volume (ų) | 1042.3(4) | 1390.7 |
| Z | 4 | 4 |
| R-factor | 0.067 | 0.0449 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of the discussed derivatives.
Synthesis and Crystallization
Synthesis of 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: [1] To a solution of acetovanillone (5 g, 0.03 mol) in anhydrous chloroform, bromine (3.1 ml, 0.06 mol) was added dropwise under a nitrogen atmosphere over 2 hours at 0°C (273 K). The reaction mixture was stirred for an additional hour at the same temperature. Following this, the mixture was diluted with ether and washed sequentially with ice-cold water and brine. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by column chromatography to yield a white solid. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution of the purified compound.
Synthesis of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone: [2] A mixture of sodium p-fluorophenol (1.34 g, 10 mmol), 2,4-difluoroacetophenone (1.56 g, 10 mmol), and copper(II) chloride (0.02 g) in toluene (10 mL) was refluxed for 2 hours. The solvent was removed under vacuum. After cooling, hexamethylene (20 mL) was added, and the organic layer was washed three times with brine (5 mL). Subsequently, a solution of bromine (3.20 g, 20 mmol) in hexamethylene (5 mL) was added dropwise and the mixture was stirred for 2 hours at room temperature. The reaction was then washed with a saturated sodium bisulfite solution (5 mL). The organic layer was washed with water until neutral, dried over MgSO₄, and the solvent was evaporated under reduced pressure to afford the title compound in 75% yield. Single crystals were grown by slow evaporation from an ethanol solution at room temperature.
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data was collected on a diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural determination of 2,2-Dibromo-1-(aryl)ethanone derivatives by X-ray crystallography.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), selected based on their widespread use for the analysis of halogenated and aromatic ketone compounds.[1]
Overview of Key Analytical Techniques
The quantification of this compound in various matrices, such as in-process control samples or final drug substance, necessitates reliable and accurate analytical methods. Both HPLC-UV and GC-MS offer high sensitivity and selectivity for this purpose.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust separation of non-volatile and thermally labile compounds. Coupled with a UV detector, it provides a straightforward and cost-effective method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for trace analysis and impurity profiling.[4]
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are based on typical performance for similar analytes and should be confirmed during method validation.[2]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~30 ng/mL |
| Precision (RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98-102% | 95-105% |
| Sample Throughput | Moderate | High (with autosampler) |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
a. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
b. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in acetonitrile to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method suitable for the trace analysis of this compound.
a. Materials and Reagents:
-
This compound reference standard
-
GC-grade solvent (e.g., ethyl acetate or dichloromethane)
-
Volumetric flasks, pipettes, and GC vials with septa
b. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
c. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
d. Sample Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serial dilution.
-
Dissolve the sample in the same solvent to a concentration within the linear range of the assay.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
A Comparative Guide to the Synthetic Routes of Substituted Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a class of polyphenolic secondary metabolites, are ubiquitously found in plants and are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of substituted flavonoids is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comparative overview of three classical and widely utilized synthetic routes to substituted flavonoids: the Allan-Robinson synthesis, the Auwers synthesis, and the Baker-Venkataraman rearrangement. We present a detailed analysis of their mechanisms, experimental protocols, and a quantitative comparison of their performance where data is available.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Product Type | Reported Yield | Reaction Conditions |
| Allan-Robinson Synthesis | o-Hydroxyaryl ketone, Aromatic anhydride | Acylated ketone, Chromone derivative | Flavone or Isoflavone | Moderate to Good | High temperature (150-180°C), Basic catalyst (sodium salt of the aromatic acid) |
| Auwers Synthesis | o-Hydroxychalcone | Dibromo-adduct of chalcone | Flavonol | Variable | Bromination followed by rearrangement with potassium hydroxide |
| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | 1,3-Diketone | Flavone | Good to High[1] | Base-catalyzed rearrangement followed by acid-catalyzed cyclization |
Note: Direct comparative yield data for the synthesis of the same substituted flavonoid using all three methods is scarce in the literature. The yields are highly dependent on the specific substrates and reaction conditions.
Visualizing the Synthetic Pathways
To aid in understanding the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: The Allan-Robinson Synthesis of Flavonoids.
Caption: The Auwers Synthesis of Flavonols.
Caption: The Baker-Venkataraman Rearrangement for Flavone Synthesis.
Detailed Experimental Protocols
Herein, we provide detailed experimental methodologies for the synthesis of a parent flavone via the Baker-Venkataraman rearrangement, which is well-documented. Protocols for the Allan-Robinson and Auwers syntheses are generalized due to the variability in reported procedures.
Baker-Venkataraman Synthesis of Flavone[1]
This synthesis is a three-step process starting from 2-hydroxyacetophenone.
Step 1: Preparation of 2-Benzoyloxyacetophenone
-
In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (4.22 g, 30.0 mmol) dropwise to the solution. An exothermic reaction will occur.
-
Fit the flask with a calcium chloride drying tube and allow the reaction to stand for 20 minutes, or until the heat evolution subsides.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it with ice-cold methanol (~5 mL) followed by water (~5 mL).
-
The crude 2-benzoyloxyacetophenone can be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane
-
Dissolve the crude 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL) in a 50 mL beaker.
-
Add powdered potassium hydroxide (0.84 g, 15 mmol) to the solution.
-
Heat the mixture to 50°C on a water bath with stirring. A thick yellow precipitate of the potassium salt should form.
-
After 15-20 minutes, cool the mixture to room temperature and acidify it by slowly adding 15 mL of 10% aqueous acetic acid.
-
Collect the resulting solid product by suction filtration and dry it. This crude 1,3-diketone can be used directly in the next step.
Step 3: Acid-Catalyzed Cyclization to Flavone
-
In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.
-
With stirring, add 1 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.
-
Pour the hot reaction mixture onto approximately 130 g of crushed ice with stirring.
-
Once the ice has completely melted, collect the crude flavone product by vacuum filtration.
-
Wash the product with water until the filtrate is no longer acidic. The crude product can be further purified by recrystallization.
Allan-Robinson Synthesis (Generalized Protocol)
The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[2]
-
A mixture of the o-hydroxyaryl ketone, the aromatic anhydride (in large excess), and the sodium salt of the corresponding aromatic acid is heated to a high temperature (typically 150-180°C).
-
The reaction is maintained at this temperature for several hours.
-
After cooling, the reaction mixture is treated with water and ethanol to hydrolyze the excess anhydride.
-
The product is then isolated by filtration and purified by recrystallization.
Auwers Synthesis (Generalized Protocol)
The Auwers synthesis is a method for the preparation of flavonols from o-hydroxychalcones.[3][4]
-
The starting o-hydroxychalcone is first brominated to yield a dibromo-adduct. This is typically done by reacting the chalcone with bromine in a suitable solvent like carbon disulfide or acetic acid.
-
The isolated dibromo-adduct is then treated with an alcoholic solution of potassium hydroxide.
-
This treatment induces a rearrangement reaction, leading to the formation of the flavonol.
-
The product is isolated by acidification of the reaction mixture and subsequent filtration. Purification is typically achieved by recrystallization.
Modern Synthetic Approaches
While the classical methods described above are still widely used, a variety of modern synthetic strategies for substituted flavonoids have been developed. These include methods that often offer milder reaction conditions, higher yields, and greater functional group tolerance. Some of these modern approaches include:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has been effectively used to construct the flavonoid skeleton, particularly for the synthesis of flavones, isoflavones, and neoflavones.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for classical reactions like the Baker-Venkataraman rearrangement.[6]
-
Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly syntheses, for example, by using solvent-free conditions or employing biocatalysis.[7]
-
Combinatorial and Precursor-Directed Biosynthesis: These approaches utilize engineered microorganisms to produce a variety of flavonoid derivatives.[8]
The choice of synthetic route for a particular substituted flavonoid will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. For researchers in drug development, the efficiency, scalability, and cost-effectiveness of a synthetic route are critical considerations. This guide provides a foundational understanding of the classical methods, which remain valuable tools in the synthesis of this important class of bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 3. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 4. Auwers_synthesis [chemeurope.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone (CAS No. 63987-72-4) and associated waste streams.[1] As a brominated organic compound, this substance requires specialized disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification: The Rationale for Stringent Disposal
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of meticulous disposal protocols. While comprehensive toxicological data for this specific compound is not fully available, data from structurally similar brominated acetophenones indicate significant hazards.
Many related compounds are classified as causing severe skin burns, serious eye damage, and irritation to the respiratory system.[2][3] For instance, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (a structural isomer) is designated with H314: Causes severe skin burns and eye damage.[3] It is prudent to treat this compound with a similar level of caution. The presence of bromine means it is classified as a halogenated organic compound, which has specific implications for waste management.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale & Precaution |
|---|---|---|
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2][3] | The compound can cause chemical burns. Always handle with appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage / Irritation | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[2] | The compound is a lachrymator and can cause severe, potentially irreversible eye damage. Goggles and a face shield are mandatory. |
| Acute Toxicity (Inhalation/Dermal) | H311 + H331: Toxic in contact with skin or if inhaled. | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | Engineering controls like a fume hood are the primary defense against respiratory exposure. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | Improper disposal can lead to significant environmental harm.[4] Never dispose of this chemical down the drain. |
The Core Directive: Segregation of Halogenated Waste
The single most critical principle in disposing of this compound is its strict segregation as halogenated organic waste .[4][5]
Causality: Co-mingling halogenated and non-halogenated organic waste streams is prohibited for a critical reason. Standard incineration of non-halogenated waste is a common disposal method. However, the presence of halogens (like bromine) in the waste feed can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins and hydrobromic acid, if the incineration facility is not specifically equipped to handle them.[4] Therefore, dedicated collection and disposal routes are mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).[6]
Step-by-Step Disposal Protocols
Follow these procedures based on the form of the waste.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Obtain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a chemically resistant material (e.g., HDPE) and have a secure, sealable lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
-
Transfer: Working within a chemical fume hood and wearing appropriate PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves), carefully transfer the solid chemical from its original container into the designated waste container. Avoid generating dust.
-
Storage: Keep the waste container tightly closed except when adding waste.[4] Store it in a designated satellite accumulation area, which should be a cool, dry, well-ventilated location, and within secondary containment to contain any potential leaks.[4]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Do not attempt to dispose of it through regular trash.
Protocol 3.2: Disposal of Solutions Containing the Compound
-
Container Selection: Use a dedicated "Halogenated Organic Liquids" waste container. Never mix with non-halogenated solvents like acetone (unless used in the reaction mixture), hexanes, or ethyl acetate.
-
Aqueous vs. Organic:
-
Organic Solutions: Collect organic solvent solutions (e.g., from chromatography, extractions) in the halogenated organic liquid waste container.
-
Aqueous Solutions: Aqueous solutions containing even trace amounts of the compound must be treated as hazardous waste and collected in a separate "Halogenated Aqueous Waste" container.[4] Do not pour aqueous waste down the drain.
-
-
Labeling & Storage: Follow the same labeling and storage requirements as described in Protocol 3.1. Ensure the container is properly sealed to prevent the release of volatile organic compounds.
-
Pickup: Follow your institution's guidelines for hazardous waste pickup.[4]
Protocol 3.3: Disposal of Contaminated Lab Supplies
-
Categorization: All items that have come into direct contact with this compound are considered solid hazardous waste. This includes:
-
Gloves, weigh boats, and filter paper.
-
Contaminated silica gel from chromatography.
-
Pipette tips and paper towels used for cleanup.
-
-
Collection: Place these items in a designated, labeled container for "Halogenated Solid Waste" or "Contaminated Lab Debris." A plastic-lined, sealable box or a dedicated drum is typically used.
-
Glassware:
-
Gross Contamination: Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected as halogenated liquid waste.
-
Decontamination: After the initial rinse, glassware can typically be washed using standard laboratory procedures.
-
Emergency Procedures: Spill Management
Immediate and correct action is crucial in the event of a spill.[4]
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: Ensure the fume hood is operational. If flammable solvents are involved, extinguish all nearby ignition sources.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-layered chemical-resistant gloves.
-
Containment & Cleanup:
-
Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a solvent like isopropanol or ethanol, working from the outside in.[7]
-
Place all cleaning materials into the hazardous waste container.[7]
-
-
Final Decontamination: Wash the spill area with soap and water.
-
Disposal: Dispose of all contaminated PPE and cleanup materials as halogenated solid waste.
-
Documentation: Report the spill to your laboratory supervisor and EH&S department as required by your institution's policy.
Waste Disposal Workflow
The following diagram outlines the decision-making process for proper waste stream segregation.
Caption: Waste Disposal Decision Workflow
References
Personal protective equipment for handling 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. Adherence to these procedures is critical for personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous chemicals. They are known to cause severe skin burns, eye damage, and respiratory irritation.[1][2] Minimizing exposure through the correct use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must create a complete seal around the eyes. A face shield is required to be worn over goggles to protect against potential splashes.[1][3] |
| Hands | Chemical-Resistant Gloves | Double-layered nitrile gloves are recommended for incidental contact. For direct handling or where there is a risk of splashing, heavy-duty neoprene or butyl rubber gloves should be utilized.[4] Contaminated gloves must be changed immediately. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-buttoned lab coat is mandatory. In situations with a significant risk of exposure, a chemical-resistant apron or full-body protective clothing may be necessary.[1][5] |
| Respiratory | Respirator | All work must be performed within a certified chemical fume hood.[1] If ventilation is insufficient or when working with large quantities, a NIOSH (US) or CEN (EU) approved full-face particle respirator is required.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound must occur inside a certified chemical fume hood.[1]
-
An eyewash station and a safety shower must be easily accessible and in close proximity to the workstation.[1][6]
Handling Procedures:
-
Preparation: Before beginning work, ensure all PPE detailed in Table 1 is worn correctly. A specific area within the fume hood should be designated for handling to contain any potential contamination.[4]
-
Weighing and Transfer: To prevent the formation of dust, carefully weigh and transfer the solid compound inside the fume hood.[6]
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly to prevent splashing.[4]
-
Post-Handling: All surfaces that may have come into contact with the chemical must be decontaminated. PPE should be removed carefully to avoid contact with any potentially contaminated outer surfaces. Gloves should be the last item removed, followed by thorough hand washing with soap and water.[4]
Storage:
-
The chemical should be stored in a locked area, away from incompatible materials like strong oxidizing agents and bases.[6][9]
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs or persists, seek immediate medical attention.[6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms develop.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Seek medical attention if symptoms develop.[6][9] |
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: Any solid waste contaminated with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions that contain the compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[4] Do not pour down the drain.[9]
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations for hazardous chemical waste.[4][6]
Experimental Workflow Diagram
Caption: A workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
